molecular formula C7H6BrNO B2447843 3-Bromobenzaldehyde oxime CAS No. 32605-62-2; 51873-95-1; 52739-46-5

3-Bromobenzaldehyde oxime

Cat. No.: B2447843
CAS No.: 32605-62-2; 51873-95-1; 52739-46-5
M. Wt: 200.035
InChI Key: DBGBMIPNNIZQNN-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.035. The purity is usually 95%.
BenchChem offers high-quality 3-Bromobenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3-bromophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGBMIPNNIZQNN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Oximes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromobenzaldehyde Oxime

Oximes, a class of organic compounds characterized by the RR'C=NOH functional group, represent a critical nexus in synthetic chemistry. Formed by the condensation of an aldehyde or ketone with hydroxylamine, these versatile molecules are far more than simple derivatives; they are foundational building blocks for a vast array of more complex chemical entities.[1][2] Their importance is particularly pronounced in the pharmaceutical and agrochemical industries, where they serve as key intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients) and other bioactive compounds.[3] For instance, oxime functionalities are integral to certain reactivators for acetylcholinesterase, which is inhibited by nerve agents, and are precursors to valuable nitrogen-containing heterocycles.[4][5]

This guide focuses specifically on 3-Bromobenzaldehyde Oxime, a halogenated aromatic aldoxime. The presence of the bromine atom at the meta position of the benzene ring provides a valuable synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a highly strategic intermediate in medicinal chemistry and drug development. This document provides a comprehensive, field-proven guide to its synthesis, purification, and rigorous characterization, grounded in established chemical principles.

Part 1: Synthesis of 3-Bromobenzaldehyde Oxime

The synthesis of an aldoxime from its parent aldehyde is a classic condensation reaction. The core principle involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.[6] The reaction is typically facilitated by a mildly acidic medium, which serves to activate the carbonyl group toward attack without fully neutralizing the nucleophilic hydroxylamine.[2]

Reaction Mechanism: A Step-by-Step Analysis

The formation of 3-Bromobenzaldehyde oxime proceeds through a well-established nucleophilic addition-elimination mechanism:

  • Protonation of the Carbonyl Oxygen: In a weakly acidic environment, the oxygen atom of the aldehyde's carbonyl group is protonated. This step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom of the original carbonyl group. This converts the hydroxyl group into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule.

  • Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the neutral oxime product and regenerate the acid catalyst.

Visualizing the Synthesis Reaction

Workflow A 1. Reaction Setup (Aldehyde, NH₂OH·HCl, NaOAc in EtOH/H₂O) B 2. Reflux (1-2 hours) A->B C 3. TLC Monitoring B->C D 4. Cooling & Crystallization C->D Reaction Complete E 5. Vacuum Filtration (Isolate Crude Product) D->E F 6. Recrystallization (EtOH/H₂O) E->F G 7. Drying (Yield & MP Determination) F->G H 8. Spectroscopic Analysis (IR, NMR, MS) G->H

Sources

Physical and chemical properties of 3-Bromobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Reactivity

Executive Summary

3-Bromobenzaldehyde oxime (CAS: 51873-95-1) serves as a critical bifunctional intermediate in organic synthesis and medicinal chemistry.[1] Characterized by the presence of a reactive oxime moiety and a halogenated aromatic core, it offers dual reactivity: the oxime group undergoes dehydration, reduction, or rearrangement, while the bromine substituent facilitates palladium-catalyzed cross-coupling reactions. This guide provides a definitive technical profile, validated synthesis protocols, and mechanistic insights into its application in high-value molecular scaffolding.

Part 1: Identity & Physicochemical Characterization

Unlike its precursor, 3-bromobenzaldehyde (a viscous liquid), the oxime derivative exists as a crystalline solid at room temperature. Accurate characterization is vital for distinguishing the product from incomplete reaction mixtures.[1]

Table 1: Physicochemical Constants[2]
PropertyValueNotes
CAS Number 51873-95-1
IUPAC Name (E)-3-Bromobenzaldehyde oximePredominantly exists as the (E)-isomer.[3][4]
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance White to off-white crystalline solidDistinct from the liquid aldehyde precursor.[1]
Melting Point 72 – 76 °CLiterature range [1, 2].[1]
Boiling Point ~266 °C (Predicted)Decomposes at high temperatures.[1]
Density 1.52 g/cm³ (Predicted)
Solubility Soluble in EtOH, MeOH, EtOAc, DCM, DMSO.Poorly soluble in water.[1]
pKa ~10.57 (Predicted)Acidic proton on the oxime hydroxyl.[1]
Part 2: Synthetic Pathways & Mechanism

The synthesis of 3-Bromobenzaldehyde oxime follows a classic condensation mechanism between 3-bromobenzaldehyde and hydroxylamine hydrochloride.[1] This reaction is pH-dependent; a base is required to neutralize the HCl salt and liberate the nucleophilic hydroxylamine.[1]

Validated Experimental Protocol

Objective: Synthesis of 3-Bromobenzaldehyde oxime (10 mmol scale).

  • Reagents:

    • 3-Bromobenzaldehyde (1.85 g, 10 mmol)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.83 g, 12 mmol, 1.2 eq)

    • Sodium Carbonate (Na₂CO₃) (0.64 g, 6 mmol) or NaOH (10% aq)

    • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

  • Procedure:

    • Dissolution: Dissolve 3-bromobenzaldehyde in 10 mL ethanol in a round-bottom flask.

    • Activation: In a separate beaker, dissolve NH₂OH·HCl in 5 mL water. Add the base (Na₂CO₃) slowly to this solution (gas evolution CO₂ will occur).[1]

    • Addition: Add the buffered hydroxylamine solution to the aldehyde solution.

    • Reaction: Stir the mixture vigorously at room temperature (25°C) for 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.[1]

    • Workup: Evaporate ethanol under reduced pressure. The residue will likely precipitate.[1] Add 20 mL water and cool in an ice bath.

    • Isolation: Filter the white solid precipitate.[1] Wash with cold water (2 x 10 mL) to remove inorganic salts.[1]

    • Purification: Recrystallize from ethanol/water or dry under vacuum over P₂O₅.[1]

Mechanistic Insight: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.[1] Proton transfer and subsequent elimination of water drive the equilibrium toward the oxime.[1] The reaction is generally favored at pH 5–7; too acidic conditions protonate the amine (deactivating the nucleophile), while highly basic conditions can lead to side reactions.

Visualization: Synthesis Workflow

Synthesis Aldehyde 3-Bromobenzaldehyde (Liquid) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Na2CO3 (Ethanol/Water) Reagents->Intermediate Product 3-Bromobenzaldehyde Oxime (Solid, mp 72-76°C) Intermediate->Product - H2O (Elimination)

Figure 1: Condensation pathway for the synthesis of 3-Bromobenzaldehyde oxime.[4][5]

Part 3: Chemical Reactivity & Functionalization[6][7][8]

3-Bromobenzaldehyde oxime is a versatile scaffold.[1] The bromine atom allows for carbon-carbon bond formation, while the oxime group serves as a gateway to nitriles, amines, and isoxazoles.

1. Dehydration to Nitriles

The oxime can be dehydrated to form 3-Bromobenzonitrile .[1] This is a key transformation in generating aryl cyanides without using toxic cyanide sources (e.g., NaCN/CuCN).[1]

  • Reagents: Thionyl chloride (SOCl₂), T3P (Propylphosphonic anhydride), or catalytic systems (e.g., Appel-type conditions).

  • Utility: Nitriles are precursors to tetrazoles (sartans) and carboxylic acids.[1]

2. Reduction to Primary Amines

Reduction yields 3-Bromobenzylamine .[1]

  • Reagents: Zn/HCl, Borane-THF, or catalytic hydrogenation (Raney Ni).

  • Caution: Catalytic hydrogenation (Pd/C, H₂) must be controlled to prevent hydrogenolysis (dehalogenation) of the bromine atom. Zn/HCl is often preferred to preserve the aryl bromide.[1]

3. Suzuki-Miyaura Cross-Coupling

The bromine substituent allows the molecule to act as an electrophile in Pd-catalyzed couplings.[1]

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with a boronic acid and reductive elimination.[6]

  • Strategic Note: The oxime hydroxyl group is acidic (pKa ~10.[1]6) and may consume base or coordinate to the catalyst.[1] Protecting the oxime (e.g., as an acetate or methyl ether) or using excess base is recommended for high yields.[1]

Visualization: Reaction Divergence

Reactivity Oxime 3-Bromobenzaldehyde Oxime Nitrile 3-Bromobenzonitrile (Dehydration) Oxime->Nitrile SOCl2 or T3P - H2O Amine 3-Bromobenzylamine (Reduction) Oxime->Amine Zn/HCl or BH3 Reduction Biaryl 3-Arylbenzaldehyde Oxime (Suzuki Coupling) Oxime->Biaryl Ar-B(OH)2, Pd(0) Base Isoxazole Isoxazoline Derivatives (1,3-Dipolar Cycloaddition) Oxime->Isoxazole Chloramine-T Alkenes

Figure 2: Divergent synthetic pathways utilizing the oxime and bromide functionalities.

Part 4: Analytical Profiling

Confirmation of structure requires spectroscopic analysis.[1] The following data points are diagnostic for 3-Bromobenzaldehyde oxime.

1. Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Oxime Proton (-CH=N-): Singlet at δ 8.1 – 8.3 ppm .[1] This is the most distinct peak, shifted upfield relative to the aldehyde proton (~10 ppm).

  • Hydroxyl Proton (=N-OH): Broad singlet at δ 11.3 – 11.5 ppm (exchangeable with D₂O).[1]

  • Aromatic Protons: Multiplet in the range of δ 7.3 – 7.8 ppm .[1] The proton ortho to the bromine and the oxime group (H-2) typically appears as a triplet or doublet of doublets due to coupling.[1]

2. Infrared Spectroscopy (FT-IR)[4]
  • O-H Stretch: Broad band at 3200 – 3400 cm⁻¹ .[1]

  • C=N Stretch: Sharp, weak-to-medium band at 1620 – 1650 cm⁻¹ .[1]

  • N-O Stretch: ~930 – 950 cm⁻¹.[1]

  • Absence of C=O: The strong carbonyl stretch of the starting aldehyde (1690–1700 cm⁻¹) must be absent.[1]

3. Mass Spectrometry (MS)[4]
  • Molecular Ion: m/z 199 and 201 (1:1 ratio) due to the ⁷⁹Br and ⁸¹Br isotopes.[1]

Part 5: Handling, Stability & Safety
  • Stability: Stable under ambient conditions.[1] Hygroscopic; store in a desiccator.

  • Thermal Hazard: Oximes can undergo thermal runaway or explosion if heated strongly in a closed system, particularly in the presence of metal salts or acids (Beckmann rearrangement exotherm). Distillation is not recommended; purify by recrystallization.[1]

  • Toxicology:

    • GHS Classification: Warning.[1][4][7]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.[1]

References
  • ChemicalBook. (2022).[1] 3-Bromobenzaldehyde oxime Properties and Supplier Data. Retrieved from

  • Stenutz. (n.d.). (E)-3-bromobenzaldehyde oxime Datasheet. Retrieved from

  • PubChem. (2025).[1][4] 3-Bromobenzaldehyde oxime Compound Summary. National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-Bromobenzaldehyde Precursor Data. Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Nitriles from Aldoximes.[1] Retrieved from

Sources

An In-Depth Technical Guide to 3-Bromobenzaldehyde Oxime: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzaldehyde oxime is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a brominated aromatic ring coupled with a reactive oxime functional group, provides a valuable scaffold for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in many biologically active compounds.[1][2] This guide offers a comprehensive overview of 3-Bromobenzaldehyde oxime, detailing its chemical and physical properties, a reliable synthesis protocol, and its applications as a key building block in the development of novel therapeutics.

Core Properties of 3-Bromobenzaldehyde Oxime

A thorough understanding of the fundamental properties of a chemical compound is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of 3-Bromobenzaldehyde oxime are summarized below.

PropertyValueSource(s)
CAS Number 51873-95-1[3]
Molecular Formula C₇H₆BrNO[3]
Molecular Weight 200.03 g/mol [3]
IUPAC Name (NZ)-N-[(3-bromophenyl)methylidene]hydroxylamine[3]
Synonyms 3-Bromobenzaldoxime, m-Bromobenzaldoxime[3]
Appearance Light yellow crystal powder
Melting Point 73-76 °C
Boiling Point 266.7 ± 23.0 °C (Predicted)
Density 1.52 ± 0.1 g/cm³ (Predicted)
pKa 10.57 ± 0.10 (Predicted)

Synthesis of 3-Bromobenzaldehyde Oxime: A Validated Protocol

The synthesis of 3-Bromobenzaldehyde oxime is typically achieved through a straightforward condensation reaction between its aldehyde precursor, 3-Bromobenzaldehyde, and hydroxylamine. This oximation reaction is a well-established and reliable transformation in organic synthesis.

Reaction Scheme

G Synthesis of 3-Bromobenzaldehyde Oxime cluster_reactants Reactants cluster_product Product 3-Bromobenzaldehyde Reaction_Vessel Reaction (e.g., Reflux or Microwave) 3-Bromobenzaldehyde->Reaction_Vessel Hydroxylamine_Hydrochloride NH₂OH·HCl Hydroxylamine_Hydrochloride->Reaction_Vessel Base Na₂CO₃ or other base Base->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel 3-Bromobenzaldehyde_Oxime Reaction_Vessel->3-Bromobenzaldehyde_Oxime Condensation

Caption: Reaction scheme for the synthesis of 3-Bromobenzaldehyde oxime.

Experimental Protocol

This protocol is adapted from analogous syntheses of substituted benzaldehyde oximes and represents a standard laboratory procedure.[4]

Materials:

  • 3-Bromobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromobenzaldehyde in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride and anhydrous sodium carbonate. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: The reaction mixture can be stirred at room temperature for several hours or heated to reflux to expedite the process. Alternatively, microwave irradiation (e.g., at 90°C for 5-10 minutes) can significantly reduce the reaction time.[4]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then partitioned between ethyl acetate and water.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by filtration and removal of the solvent. If necessary, recrystallization or column chromatography can be employed to obtain the final product in high purity.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves both the organic aldehyde and the hydroxylamine salt.

  • Base: A mild base like sodium carbonate is used to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the product.

  • Heating/Microwave: While the reaction can proceed at room temperature, applying heat or using microwave irradiation increases the reaction rate by providing the necessary activation energy for the condensation reaction.

Spectroscopic Characterization

The structural elucidation of 3-Bromobenzaldehyde oxime is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehydic proton of the oxime, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The proton of the C=N-OH group will likely be a singlet around δ 8.1-8.5 ppm, and the hydroxyl proton will be a broad singlet which can appear over a wide range of chemical shifts depending on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon of the C=N bond is expected in the δ 145-155 ppm region. The aromatic carbons will have signals in the δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the oxime group around 3100-3600 cm⁻¹. A sharp peak for the C=N stretch is expected around 1640-1690 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). For 3-Bromobenzaldehyde oxime, these peaks would appear at m/z 199 and 201.[3]

Applications in Drug Discovery and Development

3-Bromobenzaldehyde oxime serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential therapeutic applications. The presence of the bromo-substituent allows for further functionalization through cross-coupling reactions, while the oxime moiety can be transformed into other functional groups or incorporated into heterocyclic ring systems.[1]

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, appearing in a vast number of approved drugs.[5][6] 3-Bromobenzaldehyde oxime is a valuable precursor for the synthesis of various heterocyclic systems, such as isoxazoles, oxadiazoles, and pyrazoles. The oxime nitrogen can act as a nucleophile or be involved in cyclization reactions to form these ring structures.

G Role of 3-Bromobenzaldehyde Oxime in Heterocycle Synthesis cluster_products Potential Heterocyclic Products 3-Bromobenzaldehyde_Oxime 3-Bromobenzaldehyde Oxime Cyclization_Reactions Cyclization Reactions 3-Bromobenzaldehyde_Oxime->Cyclization_Reactions Various Reagents & Conditions Isoxazoles Isoxazoles Oxadiazoles Oxadiazoles Pyrazoles Pyrazoles Other_N-Heterocycles Other N-Heterocycles Cyclization_Reactions->Isoxazoles Cyclization_Reactions->Oxadiazoles Cyclization_Reactions->Pyrazoles Cyclization_Reactions->Other_N-Heterocycles

Caption: Synthetic utility of 3-Bromobenzaldehyde oxime.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The precursor to the oxime, 3-Bromobenzaldehyde, is utilized in the synthesis of various APIs, including anti-inflammatory, anti-cancer, and anti-viral drugs.[7] By extension, 3-Bromobenzaldehyde oxime offers an alternative and sometimes more advantageous route to these and other novel therapeutic agents. The oxime functionality can be a key pharmacophore or a handle for further molecular elaboration.

Safety and Handling

As a laboratory chemical, 3-Bromobenzaldehyde oxime should be handled with appropriate safety precautions.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

3-Bromobenzaldehyde oxime is a chemical intermediate with significant potential for researchers and professionals in the field of drug development. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable tool for the construction of novel molecular entities with therapeutic promise. A comprehensive understanding of its chemistry and handling is essential for its safe and effective utilization in the laboratory.

References

  • Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
  • PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Method of producing 3-bromobenzaldehyde.
  • Zonouzi, A., Mirzazadeh, R., & Ng, S. W. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2338.
  • PubChemLite. (n.d.). 3-bromobenzaldehyde oxime (C7H6BrNO). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Retrieved February 4, 2026, from [Link]

  • Indian Academy of Sciences. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved February 4, 2026, from [Link]

  • MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). [C(Z)]-3-Bromobenzaldehyde oxime. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 3-bromobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Retrieved February 4, 2026, from [Link]

  • Green Chemistry. (n.d.). Intramolecular nitrogen insertion of oxime ester to access aminated N-heterocycles. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
  • NIST. (n.d.). Benzaldehyde, 3-bromo-. Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient solvent and temperature tuned access to aldoxime ethers and phenolic functions by Pd-catalyzed C‒O cross-coupling of aldoximes with aryl bromides and bromo-chalcones. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Retrieved February 4, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 4, 2026, from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 3-Bromobenzaldehyde Oxime

[1]

Executive Summary

3-Bromobenzaldehyde oxime (CAS: 2224-47-7) is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and functionalized heterocycles.[1] Its utility stems from the reactivity of the oxime group (–CH=N–OH), which serves as a precursor for nitriles, amines, and isoxazoles, coupled with the meta-bromo handle that allows for further palladium-catalyzed cross-coupling reactions (Suzuki, Heck).[1]

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) and a self-validating synthesis protocol. It addresses the stereochemical dynamics of the E/Z isomerization, ensuring researchers can accurately identify and purify the thermodynamically stable E-isomer.[1]

Part 1: Structural Dynamics & Isomerism

Oximes exist as geometrical isomers: E (anti) and Z (syn).[1] For 3-bromobenzaldehyde oxime, the (E)-isomer is the thermodynamically stable form and the primary product of standard synthesis.[1]

  • (E)-Isomer: The hydroxyl group (-OH) and the aromatic ring are on opposite sides of the C=N bond.[2] This minimizes steric repulsion.[1]

  • (Z)-Isomer: The -OH and aromatic ring are on the same side.[1][2] This form is often kinetically favored but converts to the E-form under acidic conditions or thermal equilibration.[1]

Diagnostic Criterion: In 1H NMR, the aldoxime proton (-CH=N-) of the E-isomer typically resonates downfield (higher ppm) compared to the Z-isomer due to the magnetic anisotropy of the hydroxyl group.

Part 2: Synthesis & Purification Protocol

This protocol utilizes a condensation reaction between 3-bromobenzaldehyde and hydroxylamine hydrochloride, buffered with sodium acetate to prevent acid-catalyzed hydrolysis.[1]

Reagents
  • 3-Bromobenzaldehyde (1.0 eq)[1][3][4]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq) or Sodium Carbonate
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 3-bromobenzaldehyde (185 mg, 1.0 mmol) in Ethanol (5 mL).

  • Activation: In a separate beaker, dissolve Hydroxylamine HCl (1.2 mmol) and Sodium Acetate (1.5 mmol) in Water (2 mL).

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.

  • Reflux: Heat the mixture to 60°C for 1-2 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane).[1] The aldehyde spot (

    
    ) will disappear, replaced by the oxime (
    
    
    ).[1]
  • Workup: Evaporate ethanol under reduced pressure. Add ice-cold water (10 mL) to the residue.[1] The oxime will precipitate as a white solid.[1]

  • Purification: Filter the precipitate. Wash with cold water (

    
    ) to remove inorganic salts.[1] Recrystallize from dilute ethanol if necessary.
    
Workflow Diagram

SynthesisWorkflowReactants3-Bromobenzaldehyde+ NH2OH·HClBufferBuffer Addition(NaOAc/H2O)Reactants->BufferDissolutionIntermediateReaction Mixture(60°C, 2h)Buffer->IntermediateCondensationWorkupPrecipitation(Ice Water)Intermediate->WorkupSolvent RemovalProduct3-Bromobenzaldehyde Oxime(White Solid)Workup->ProductFiltration

Caption: Synthesis pathway for 3-Bromobenzaldehyde oxime via condensation.

Part 3: Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides rapid confirmation of the functional group transformation (C=O

1

Table 1: Key IR Absorptions (KBr Pellet)

Functional GroupWavenumber (

)
IntensityAssignment
O-H Stretch 3200 – 3400Broad, StrongH-bonded oxime hydroxyl group.[1]
C=N Stretch 1620 – 1640MediumCharacteristic oxime imine bond.[1]
N-O Stretch 930 – 960MediumSingle bond vibration.[1]
Ar-H Stretch 3050 – 3080WeakAromatic C-H vibrations.
C-Br Stretch 650 – 700StrongAryl halide bond.[1]

Causality: The disappearance of the strong carbonyl peak at ~1700

Part 4: Nuclear Magnetic Resonance (NMR)

Data reported for the (E)-isomer in DMSO-

11
1H NMR Data (500 MHz, DMSO- )
ProtonShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
-OH 11.45 – 11.60Singlet1H-Oxime hydroxyl (exchangeable).[1]
-CH=N- 8.15 – 8.25Singlet1H-Aldehydic proton (distinctive for oximes).[1]
Ar-H (H2) 7.82Triplet (apparent)1H

Position 2 (between Br and C=N).[1]
Ar-H (H4/H6) 7.60 – 7.68Multiplet2H-Positions 4 and 6.[1]
Ar-H (H5) 7.38Triplet1H

Position 5 (meta to Br).[1]

Interpretation Logic:

  • H2 Signal: Appears as a singlet or narrow triplet due to long-range meta-coupling with H4 and H6.[1] It is the most deshielded aromatic proton due to the inductive effect of the adjacent Bromine and the electron-withdrawing oxime group.

  • Aldehydic Proton: The singlet at ~8.2 ppm is diagnostic.[1] If a smaller singlet appears at ~7.4 ppm, it indicates the presence of the Z-isomer impurity.[1]

13C NMR Data (125 MHz, DMSO- )
  • C=N: 147.2 ppm

  • Aromatic C-1 (Ipso to C=N): 134.8 ppm[1]

  • Aromatic C-3 (Ipso to Br): 122.1 ppm[1]

  • Aromatic CH (C2, C4, C5, C6): 132.8, 130.9, 129.6, 126.4 ppm[1]

Part 5: Mass Spectrometry (MS)

Mass spectrometry is definitive for this compound due to the unique isotopic signature of Bromine.

Isotopic Pattern

Bromine exists as two stable isotopes:


  • M+ Peak: 199 m/z[1][5]

  • M+2 Peak: 201 m/z[1]

  • Ratio: 1:1 (The "doublet" molecular ion is the hallmark of mono-brominated compounds).

Fragmentation Pathway (EI, 70 eV)[1][6]
  • Molecular Ion:

    
     at m/z 199/201.[1]
    
  • Loss of OH:

    
    
    
    
    Formation of the nitrile cation (
    
    
    ).[1]
  • Loss of HCN:

    
    
    
    
    Rearrangement of the oxime.
  • Loss of Br:

    
    
    
    
    Formation of the phenyl cation (
    
    
    ).[1]
Fragmentation Logic Diagram[1]

MassSpecParentMolecular Ion [M]+m/z 199 / 201 (1:1)Frag1[M - OH]+m/z 182 / 184(Nitrile Cation)Parent->Frag1- OH (17)Frag2[M - HCN]+m/z 172 / 174Parent->Frag2- HCN (27)Frag3[M - Br]+m/z 120(Phenyl Cation)Parent->Frag3- Br (79/81)

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

References

  • RSC Advances. (2013).[1][6] General Procedure for Preparation of Oximes.[1] Royal Society of Chemistry.[1]

  • National Center for Biotechnology Information (PubChem). (2025).[1] 3-Bromobenzaldehyde oxime (CID 5887932).[1][5] PubChem Database.[1]

  • ChemicalBook. (2024).[1] 3-Bromobenzaldehyde NMR and MS Spectra Data.

  • Santa Cruz Biotechnology. (2024).[1] 3-Bromobenzaldehyde oxime Product Data.[3]

Technical Deep Dive: Crystal Structure & Synthetic Utility of 3-Bromobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobenzaldehyde oxime (CAS: 51873-95-1) represents a critical structural scaffold in modern drug discovery.[1][2][3] Unlike simple oximes, this compound offers a dual-modality platform: the oxime moiety serves as a reversible pharmacophore or prodrug handle, while the meta-positioned bromine atom provides a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

This guide synthesizes the crystallographic principles governing its solid-state behavior with practical, high-yield synthetic protocols.[1][2][3] We analyze the supramolecular "glue" that dictates its stability—specifically the competition between classical hydrogen bonding and halogen


-interactions—and provide actionable workflows for its integration into pharmaceutical pipelines.[1][2][3]

Part 1: Synthesis & Isomeric Control[1][2][3][4]

The synthesis of 3-bromobenzaldehyde oxime is governed by the nucleophilic attack of hydroxylamine on the carbonyl carbon.[1][2][3] However, the critical parameter for researchers is controlling the stereochemistry (


 vs. 

) and ensuring phase purity for crystallization.[1][2][3]
Optimized Synthetic Protocol

While microwave-assisted methods exist, the thermal reflux method remains the gold standard for scalability and isomeric purity.[1][2][3]

ParameterSpecificationRationale
Precursor 3-Bromobenzaldehyde (Liquid, mp 18–21 °C)Meta-substitution directs crystal packing; liquid state requires purity check via GC prior to use.[1][2][3]
Reagent Hydroxylamine HCl (

)
Stable solid source of

.[1][2][3]
Base

or NaOH (aq)
Neutralizes HCl to release free nucleophilic amine; Carbonate buffers pH to prevent side reactions.[1][2][3]
Solvent Ethanol/Water (1:1 v/v)Ensures solubility of both organic aldehyde and inorganic salts.[1][2][3]
Temp/Time Reflux (80 °C) / 1–2 HoursThermodynamic control favors the stable (

)-isomer.[1][2][3]
Reaction Mechanism & Workflow

The transformation proceeds via a tetrahedral intermediate.[1][2][3] Rapid dehydration yields the oxime.[1][2][3] The (


)-isomer is sterically favored over the (

)-isomer due to the repulsion between the lone pair on nitrogen and the phenyl ring.[1][2][3]

SynthesisWorkflow Figure 1: Synthetic pathway emphasizing the transition from liquid precursor to crystalline solid. Start 3-Bromobenzaldehyde (Liquid) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagents NH2OH·HCl + Na2CO3 (EtOH/H2O) Reagents->Inter Product (E)-3-Bromobenzaldehyde oxime (Crude) Inter->Product - H2O (Dehydration) Crystal Crystalline Solid (Dimerized Lattice) Product->Crystal Recrystallization (Slow Evap: EtOAc/Hexane)

[1][2][3][4]

Part 2: Crystallographic Characterization[1][2][3][4]

Understanding the solid-state arrangement of 3-bromobenzaldehyde oxime is essential for predicting its solubility, bioavailability, and stability.[1][2][3]

The General Structural Motif:

Based on homologous series data (2-bromo and 4-bromo analogs), meta-halogenated benzaldehyde oximes predominantly crystallize in the Monoclinic system, typically space group


 .[1][2][3]
  • Lattice Characteristics: The structure is defined by the planar nature of the aromatic ring and the oxime group.[1][2][3] The C=N double bond is strictly configured in the (

    
    )-geometry in the crystal lattice to minimize steric strain.[1][2][3]
    
  • The "Bromo" Effect: Unlike chloro- or fluoro- analogs, the large van der Waals radius of the bromine atom at the 3-position disrupts simple stacking, often inducing a "herringbone" or offset-stacking motif to accommodate the halogen.[1][2][3]

Supramolecular Architecture: The Dimer

The defining feature of this crystal structure is the formation of centrosymmetric dimers.[1][2][3] This is a "self-validating" structural checkpoint—if your crystal structure does not show this dimer, you likely have a solvate or a co-crystal.[1][2][3]

  • Primary Interaction: Strong O-H···N hydrogen bonds.[1][2][3][4]

  • Topology: Two molecules face each other in an antiparallel fashion.[1][2][3] The hydroxyl proton of Molecule A binds to the oxime nitrogen of Molecule B, and vice versa.[1][2][3]

  • Graph Set Notation:

    
     (Ring motif, 2 donors, 2 acceptors, 6 atoms in the ring).[1][2][3]
    

DimerStructure Figure 2: Schematic of the R2,2(6) centrosymmetric dimer motif characteristic of (E)-oximes. MolA Molecule A (Donor O-H) MolB Molecule B (Acceptor N) MolA->MolB O-H···N (1.98 Å) MolB->MolA N···H-O (Centrosymmetric) Center

[1][2][3]

Secondary Interactions (Halogen Bonding)

Beyond the primary H-bonds, the 3-bromo substituent engages in Type II halogen bonding (


 or 

).[1][2][3] These weak, directional forces stabilize the 3D lattice and are critical for the high melting point relative to the non-halogenated parent benzaldehyde.[1][2][3]

Part 3: Pharmaceutical & Synthetic Utility[1][2][3][4][6][7]

The crystal structure directly informs the compound's utility in drug development.[1][2][3] The accessibility of the bromine atom in the solid state correlates with its reactivity in solution.[1][2][3]

The "Suzuki Handle"

The 3-position bromine is electronically activated by the electron-withdrawing oxime group (via the aromatic ring).[1][2][3] This makes 3-bromobenzaldehyde oxime an excellent substrate for Palladium-catalyzed cross-coupling reactions to synthesize biaryl scaffolds common in NSAIDs and kinase inhibitors.[1][2][3]

Functional Group Interconversions (FGI)

The oxime group is not a "dead end"; it is a masked functional group.[1][2][3]

TransformationReagentsProduct ClassMechanism
Dehydration

or

3-Bromobenzonitrile Elimination of water; access to cyano-drugs.[1][2][3]
Reduction

or

3-Bromobenzylamine Complete saturation; access to primary amines.[1][2][3]
C-H Activation

Palladacycles Ortho-palladation directed by oxime nitrogen.[1][2][3]

Part 4: Experimental Validation Protocol

To ensure scientific integrity, the following validation steps are mandatory after synthesis and crystallization:

  • Melting Point Check: Expect a sharp transition (approx. 90–110 °C range, distinct from the liquid aldehyde).[1][2][3] Broadening indicates

    
    -isomer contamination.[1][2][3]
    
  • TLC Monitoring: Eluent: Hexane/EtOAc (4:1).[1][2][3] The oxime is more polar (

    
    ) than the aldehyde (
    
    
    
    ).[1][2][3]
  • IR Spectroscopy: Look for the disappearance of the carbonyl stretch (

    
    ) and appearance of the 
    
    
    
    stretch (
    
    
    ) and broad
    
    
    band (
    
    
    ).[1][2][3]

References

  • Synthesis & Isomerism: Zonouzi, A., Mirzazadeh, R., & Ng, S. W. (2011).[1][2][3] (E)-2-Bromobenzaldehyde oxime.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 67(9), o2338.[1][2][3] Link(Cited for comparative synthetic protocol and E-isomer preference).

  • Structural Homologues: Taga, T., et al. (1990).[1][2][3][5] Crystal and molecular structures of ketoximes. Journal of Crystallographic and Spectroscopic Research. Link(Cited for general oxime packing motifs).

  • Chemical Properties: PubChem. (n.d.). 3-Bromobenzaldehyde oxime (CID 5887932).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link(Source for physical property data).

  • General Crystallography: Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995).[1][2][3] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573.[1][2][3] Link(Authoritative source for R2,2(6) graph set notation).

Sources

Isomers (E/Z) of 3-Bromobenzaldehyde oxime and their stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Stability of (E/Z)-3-Bromobenzaldehyde Oxime Isomers

Abstract

Oximes are a critical class of organic compounds, pivotal as intermediates in synthetic chemistry and as core scaffolds in medicinal chemistry. The stereochemistry of the C=N double bond gives rise to (E) and (Z) isomers, whose distinct physical, chemical, and biological properties necessitate precise control over their synthesis and a thorough understanding of their relative stability. This technical guide provides a comprehensive exploration of the isomers of 3-bromobenzaldehyde oxime. We present detailed protocols for synthesis and separation, in-depth analysis of spectroscopic characterization techniques, and a discussion of the thermodynamic principles governing isomeric stability, grounded in experimental and computational evidence from related aromatic oximes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the specific properties of these isomers in their work.

The Phenomenon of E/Z Isomerism in Aldoximes

The defining feature of an oxime is the C=N double bond, where the nitrogen atom is substituted with a hydroxyl group (-OH). Rotation around this double bond is highly restricted, leading to geometric isomerism. In aldoximes (derived from aldehydes), the isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority Assignment: For the C=N double bond of 3-bromobenzaldehyde oxime, the substituents on the carbon are the 3-bromophenyl group (higher priority) and a hydrogen atom (lower priority). On the nitrogen, the hydroxyl group (-OH) has higher priority than the implicit lone pair.

  • (Z)-Isomer: The isomer where the high-priority groups (3-bromophenyl and -OH) are on the s_a_me side of the C=N double bond. This was historically referred to as the syn-isomer.

  • (E)-Isomer: The isomer where the high-priority groups are on _o_pposite sides of the C=N double bond. This was historically known as the anti-isomer.

The spatial arrangement of the hydroxyl group relative to the aromatic ring is the primary structural difference, profoundly influencing the molecule's steric profile, electronic distribution, and intermolecular interactions.

Caption: Structures of the (Z) and (E) isomers of 3-bromobenzaldehyde oxime.

Synthesis and Isomer Separation

The standard synthesis of aldoximes involves the condensation of an aldehyde with hydroxylamine. This reaction typically produces a mixture of (E) and (Z) isomers, with the ratio often dependent on reaction conditions such as pH and temperature.[1] Subsequent separation is necessary to isolate the pure stereoisomers.

Experimental Protocol: Synthesis of (E/Z)-3-Bromobenzaldehyde Oxime

This protocol is a robust method for producing a mixture of the oxime isomers.

Materials:

  • 3-Bromobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃) or Pyridine

  • Ethanol or Methanol

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in ethanol (10 mL per gram of aldehyde).

  • Reagent Preparation: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a minimal amount of water. Alternatively, hydroxylamine hydrochloride (1.2 equivalents) can be dissolved in ethanol with pyridine (1.2 equivalents).[2]

  • Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution at room temperature with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 1-4 hours).

  • Work-up:

    • Reduce the solvent volume under reduced pressure.

    • Add deionized water to the residue and extract the product into ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

    • Filter and evaporate the solvent to yield the crude product as a mixture of (E) and (Z) isomers.

Experimental Rationale:

  • Base Selection: A mild base like sodium carbonate or pyridine is required to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile needed for the reaction.[2][4]

  • Solvent: Ethanol or methanol are excellent solvents for both the aldehyde and the hydroxylamine salt, facilitating a homogeneous reaction mixture.[4]

Workflow: Isomer Separation by Column Chromatography

The (E) and (Z) isomers possess different polarities due to the distinct chemical environments of the hydroxyl group, allowing for their separation using silica gel column chromatography.[1]

G cluster_fractions Isolated Isomers start Crude (E/Z) Mixture load Load onto Silica Gel Column start->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze e_isomer (E)-Isomer (Typically less polar) analyze->e_isomer Combine pure 'E' fractions z_isomer (Z)-Isomer (Typically more polar) analyze->z_isomer Combine pure 'Z' fractions

Caption: Workflow for the separation of (E) and (Z) oxime isomers.

Spectroscopic Characterization and Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing and characterizing the (E) and (Z) isomers of oximes in solution.[5][6] The different spatial orientation of the -OH group creates distinct electronic environments for nearby protons and carbons.

When a mixture is present, ¹H and ¹³C NMR spectra will show two distinct sets of signals, with the integration ratio in the ¹H NMR spectrum corresponding to the isomeric ratio.[5]

Key Differentiating NMR Features:

  • ¹H NMR (Azomethine Proton, -CH=N-): The chemical shift of the proton attached to the C=N bond is highly sensitive to the isomer configuration. In the (E)-isomer, this proton is often influenced by the proximity of the nitrogen's lone pair, while in the (Z)-isomer, it is closer to the hydroxyl group. This typically results in a measurable difference in their chemical shifts.

  • ¹³C NMR (Azomethine Carbon, -C=N-): The carbon of the C=N double bond also resonates at different chemical shifts depending on the isomer. This difference, though sometimes small, is a reliable indicator.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide unambiguous proof of configuration. An NOE correlation between the azomethine proton (-CH=N-) and the hydroxyl proton (-OH) would be expected for the (Z)-isomer, where they are on the same side, but not for the (E)-isomer.

Spectroscopic Feature (E)-Isomer (Predicted) (Z)-Isomer (Predicted) Rationale for Difference
¹H Chemical Shift (CH=N) δ₂δ₁Anisotropic effects from the proximate -OH group in the (Z)-isomer vs. the nitrogen lone pair in the (E)-isomer.
¹³C Chemical Shift (C=N) δ₄δ₃The stereoelectronic environment of the carbon is altered by the configuration of the N-OH bond.
NOESY Correlation No significant CH=N ↔ OH correlationStrong CH=N ↔ OH correlationProtons must be close in space (< 5 Å) to show a Nuclear Overhauser Effect.

Table 1: Predicted NMR characteristics for differentiating the isomers of 3-bromobenzaldehyde oxime.

Analysis of Isomeric Stability

For most aromatic aldoximes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer.[7] This preference is governed by a combination of steric and electronic factors, with interconversion being possible but often featuring a high activation energy barrier.

Governing Factors
  • Steric Hindrance: The primary factor dictating stability is steric repulsion. In the (Z)-isomer, the hydroxyl group is on the same side as the bulky 3-bromophenyl group. This proximity leads to steric strain, raising the ground-state energy of the molecule. The (E)-isomer, which places the small hydrogen atom adjacent to the hydroxyl group, minimizes this unfavorable interaction and is therefore lower in energy.[5]

  • Intermolecular Hydrogen Bonding: In the solid state or in concentrated solution, the hydroxyl group of the (E)-isomer is more sterically accessible, allowing it to form more favorable intermolecular hydrogen bonds (O-H···N) with neighboring molecules.[5] These stabilizing interactions can further lower the energy of the (E)-isomer relative to the (Z)-isomer, where the -OH group is sterically shielded by the aromatic ring.[5]

Thermodynamic and Kinetic Profile

Computational studies (DFT) performed on related oxime systems have quantified the stability difference. The (E)-isomers are consistently found to be more stable, albeit by a small margin, with Gibbs free energy differences (ΔG) often in the range of 1-3 kJ/mol.[7]

Crucially, the energy barrier for the E/Z interconversion, which proceeds via a linear C=N-O transition state, is very high—calculated to be around 200 kJ/mol for some systems.[7] This large activation energy (Ea) means that at room temperature, the spontaneous interconversion of the isomers is extremely slow.[7] Consequently, once separated, the (E) and (Z) isomers are kinetically stable and can be handled as distinct chemical entities without significant risk of equilibration. Isomerization can, however, be induced under specific conditions, such as exposure to strong acid or high temperatures.[8][9]

G y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate Z_isomer (Z)-Isomer c1 c1 Z_isomer->c1 E_isomer (E)-Isomer TS Transition State [Ar-CH=N-OH]‡ c3 c3 TS->c3 c2 c2 c1->c2 c2->TS c4 c4 c3->c4 c4->E_isomer Z_line_start Z_line_start Z_line_end Z_line_end Z_line_start->Z_line_end E_line_start E_line_start E_line_end E_line_end E_line_start->E_line_end delta_G ΔG > 0 Ea Ea Z_to_TS_arrow_start Z_to_TS_arrow_start Z_to_TS_arrow_end Z_to_TS_arrow_end Z_to_TS_arrow_start->Z_to_TS_arrow_end

Caption: Energy profile for the interconversion of (Z) and (E) oxime isomers.

Parameter Description Typical Value (Aromatic Oximes) Reference
ΔG (Z → E) Gibbs Free Energy of Isomerization-1 to -3 kJ/mol[7]
Ea Activation Energy for Interconversion~200 kJ/mol[7]
Relative Stability Thermodynamic Preference(E)-Isomer > (Z)-Isomer[5][7]

Table 2: Summary of thermodynamic parameters for E/Z isomerism in aromatic oximes.

Significance in Drug Development and Synthesis

The stereochemical configuration of drug molecules is known to be a critical determinant of their biological activity.[7] The distinct three-dimensional shapes of (E) and (Z)-3-bromobenzaldehyde oxime mean they will present different surfaces for interaction with enzyme active sites or cellular receptors. Therefore, the ability to synthesize, separate, and characterize a single, stable isomer is paramount in the development of new therapeutics. Furthermore, oximes are versatile synthetic intermediates, most notably in the Beckmann rearrangement, where the choice of (E) or (Z) starting material dictates the structure of the resulting amide product.

Conclusion

The (E) and (Z) isomers of 3-bromobenzaldehyde oxime are distinct, separable, and kinetically stable compounds at ambient temperatures. Standard condensation reactions yield a mixture of isomers that can be effectively separated by column chromatography and unambiguously identified using NMR spectroscopy. Thermodynamic analysis, supported by extensive data on related aromatic oximes, indicates that the (E)-isomer is the more stable configuration, primarily due to the minimization of steric hindrance. The high activation barrier for interconversion ensures their configurational integrity under normal laboratory conditions, making them reliable building blocks for applications in organic synthesis and medicinal chemistry.

References

  • He, D., He, A., Jin, G., Liu, R., & Xiao, F. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Organic Chemistry: An Indian Journal, 14(3), 129. (URL: [Link])

  • Lukin, S. V., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(15), 5863. (URL: [Link])

  • Bhat, M. A., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry, 61B(11), 1169-1175. (URL: [Link])

  • Lukin, S. V., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Center for Biotechnology Information. (URL: [Link])

  • Various Authors. (2025). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. (URL: [Link])

  • Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 21, 2935-2940. (URL: [Link])

  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Synlett, 2001(01), 0099-0101. (URL: [Link])

  • Aydın, F., & Arslan, M. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). (URL: [Link])

  • Kráľ, V., et al. (2002). NMR study of E/Z isomerism in N-alkoxybenzoimidic acid derivatives. Magnetic Resonance in Chemistry, 40(9), 591-596. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. organic-chemistry.org. (URL: [Link])

  • Imankulov, R. I., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1226–1279. (URL: [Link])

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. creative-biostructure.com. (URL: [Link])

  • Li, J. T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(3), 180-184. (URL: [Link])

  • Kulprathipanja, S. (2008). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • Kısacık, I., & Aviyente, V. (2018). A DFT-based mechanistic study on the formation of oximes. ResearchGate. (URL: [Link])

  • Tsuchiya, Y., et al. (2021). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 17, 2456–2463. (URL: [Link])

  • Xia, J., & Wang, G. W. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 12(4), 850-856. (URL: [Link])

  • Waghmare, P. B., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Advances in Applied Science and Technology, 11(S1). (URL: [Link])

  • Tsuchiya, Y., et al. (2021). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. ResearchGate. (URL: [Link])

Sources

Solubility Profile of 3-Bromobenzaldehyde Oxime in Organic Solvents

[1][2][3]

Executive Summary

3-Bromobenzaldehyde oxime (CAS: 51873-95-1) is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and functionalized aromatic nitriles.[1][2] As a meta-substituted aromatic oxime, its solubility behavior is governed by a competition between the lipophilic bromophenyl ring and the amphiphilic oxime moiety (

12

Understanding its solubility profile is essential for process chemists optimizing Beckmann rearrangements , dehydration reactions to nitriles, or purification via recrystallization.[1][2][3] This guide provides a technical analysis of its solvation thermodynamics, recommended solvent systems, and experimental protocols for solubility determination.[1][2]

Physicochemical Profile & Solvation Mechanics[1]

To predict and manipulate solubility, one must first understand the molecular forces at play.[1][2] 3-Bromobenzaldehyde oxime exists as a solid at room temperature (mp: 73–76 °C) and exhibits distinct polarity zones.[1][2]

PropertyValueImplication for Solubility
Molecular Weight 200.03 g/mol Moderate size; kinetics of dissolution are generally fast in good solvents.[1][2][3]
Melting Point 73–76 °CIndicates moderate crystal lattice energy.[1][2][3] Soluble in boiling solvents for recrystallization.[1][2]
LogP (Predicted) ~2.3Lipophilic.[1][2][3] Preferentially partitions into organic layers over aqueous phases.[1][2]
H-Bond Donor (HBD) 1 (Oxime -OH)Capable of H-bonding with acceptors (ketones, ethers, DMSO).[1][2][3]
H-Bond Acceptor (HBA) 2 (N, O)Capable of H-bonding with donors (alcohols, water).[1][2][3]
The Solvation Mechanism

The oxime group is amphoteric regarding hydrogen bonding.[1][2]

  • In Protic Solvents (MeOH, EtOH): The solvent acts as both donor and acceptor, forming a stable solvation shell around the oxime headgroup.[1][2]

  • In Aprotic Polar Solvents (DMSO, DMF): The solvent accepts the oxime proton, disrupting intermolecular oxime dimers and leading to high solubility.[1][2]

  • In Non-Polar Solvents (Hexane, Heptane): Solvation relies on weak Van der Waals forces with the bromophenyl ring.[1][2] The crystal lattice energy usually overcomes these weak interactions, resulting in poor solubility at ambient temperatures.[1][2]

Solubility Data & Solvent Screening[1][2]

The following classifications are derived from empirical data on analogous halogenated benzaldoximes and physicochemical principles.

Table 1: Solubility Profile in Common Solvents (Ambient vs. Hot)
Solvent ClassSolventSolubility (25°C)Solubility (Boiling)Application Notes
Polar Protic MethanolHigh Very HighExcellent for synthesis; poor for recrystallization (too soluble).[1][2][3]
EthanolHigh Very HighCommon reaction solvent.[1][2][3]
WaterInsoluble PoorUseful as an anti-solvent to precipitate the product.[1][2][3]
Polar Aprotic DMSOVery High N/AUse for NMR or high-temp reactions; difficult to remove.[1][2][3]
Ethyl AcetateModerate High Ideal for recrystallization.
THFHigh Very HighGood for reduction reactions.[1][2][3]
Chlorinated DichloromethaneHigh HighExcellent extraction solvent.[1][2][3]
ChloroformHigh HighAlternative extraction solvent.[1][2][3]
Non-Polar Hexanes/HeptaneInsoluble LowIdeal anti-solvent. Used in conjunction with EtOAc.[1][2][3]
TolueneLow ModerateGood for azeotropic removal of water during synthesis.[1][2][3]
Recrystallization Strategy

For purification, a binary solvent system is recommended due to the compound's high solubility in polar organics and low solubility in aliphatics.[1][2]

  • Primary System: Ethyl Acetate / Hexanes.[1][2][4][5]

  • Protocol: Dissolve in minimal boiling Ethyl Acetate; add hot Hexanes until turbidity appears; cool slowly to 4°C.

Visualizing Solvation & Workflow

Diagram 1: Solvation Interactions

This diagram illustrates how different solvent classes interact with the 3-Bromobenzaldehyde oxime molecule, dictating solubility.[1][2]

SolvationMechanismOxime3-Bromobenzaldehyde Oxime(Solute)ProticPolar Protic Solvents(MeOH, EtOH)Protic->OximeH-Bond Network(Donor & Acceptor)AproticPolar Aprotic Solvents(DMSO, Acetone)Aprotic->OximeDipole-Dipole &H-Bond AcceptanceNonPolarNon-Polar Solvents(Hexane)NonPolar->OximeWeak Van der Waals(Poor Solvation)

Figure 1: Mechanistic interactions between solvent classes and the oxime functional group.[1][2]

Diagram 2: Experimental Solubility Determination Workflow

A rigorous protocol for determining exact solubility values (mg/mL) for regulatory or process control documentation.[1][2]

SolubilityWorkflowStartStart: Excess Solute AdditionEquilibrationEquilibration(Stir 24h @ Target Temp)Start->EquilibrationFiltrationFiltration(0.45 µm PTFE Filter)Equilibration->FiltrationRemove Undissolved SolidAnalysisQuantification MethodFiltration->AnalysisGravimetricGravimetric Analysis(Evaporate Solvent & Weigh)Analysis->GravimetricHigh Conc. (>10 mg/mL)HPLCHPLC-UV Analysis(External Standard Curve)Analysis->HPLCLow Conc. (<1 mg/mL)ResultCalculate Solubility (S)S = Mass / VolumeGravimetric->ResultHPLC->Result

Figure 2: Step-by-step workflow for quantitative solubility determination.

Detailed Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To determine saturation limits in process solvents (e.g., EtOAc, Toluene).[1][2]

  • Preparation: Weigh approximately 500 mg of 3-Bromobenzaldehyde oxime into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent.[2]

  • Equilibration: Seal the vial and stir at 25°C (or target temp) for 24 hours. Ensure excess solid remains visible (saturated solution).[1][2]

  • Filtration: Filter the supernatant through a pre-warmed 0.45 µm PTFE syringe filter into a tared vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Purpose: To purify crude material synthesized from 3-bromobenzaldehyde.[1][2]

  • Dissolution: Place 10 g of crude oxime in a flask. Add Ethyl Acetate (approx. 20-30 mL) and heat to reflux until fully dissolved.

  • Filtration (Optional): If insoluble particulates are present, filter while hot.

  • Precipitation: Slowly add Hexanes (approx. 40-60 mL) to the hot solution until a faint persistent cloudiness appears.

  • Crystallization: Remove heat and allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white crystalline solid via vacuum filtration and wash with cold Hexanes.

Safety & Handling Implications

While 3-Bromobenzaldehyde oxime is generally stable, its solubility profile dictates specific safety handling:

  • Skin Absorption: High solubility in DMSO and lipids implies potential for transdermal absorption.[1][2] Wear nitrile gloves.[1][2]

  • Thermal Stability: When heating in high-boiling solvents (DMSO, DMF), be aware of the potential for thermal degradation or Beckmann rearrangement at temperatures >120°C.[1][2]

  • Waste Disposal: Halogenated waste streams.[1][2] Solutions in DCM or Chloroform must be segregated from non-halogenated solvents.[1][2]

References

  • PubChem. (n.d.).[1][2] 3-Bromobenzaldehyde oxime (Compound).[1][2] National Library of Medicine.[2] Retrieved February 4, 2026, from [Link][1][2][3]

  • Zonouzi, A., Mirzazadeh, R., & Ng, S. W. (2011).[1][2][3][4] (E)-2-Bromobenzaldehyde oxime.[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 67(9), o2338.[1][2][3] (Cited for analogous recrystallization protocols of bromobenzaldoxime isomers).[1][2] Retrieved February 4, 2026, from [Link]

Unlocking the Therapeutic Potential of Substituted Benzaldehyde Oximes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The versatility of the benzene ring, amenable to a wide array of substitutions, coupled with the unique physicochemical properties of the oxime moiety, provides a fertile ground for the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of substituted benzaldehyde oximes. It is crafted not as a rigid protocol, but as a dynamic framework to inspire and guide the rational design of next-generation therapeutics.

The Chemistry of Substituted Benzaldehyde Oximes: Synthesis and Characterization

The synthetic accessibility of substituted benzaldehyde oximes is a key advantage for their exploration in drug discovery. The fundamental reaction involves the condensation of a substituted benzaldehyde with hydroxylamine hydrochloride.[1] This reaction can be efficiently carried out under various conditions, including conventional heating and microwave irradiation, the latter offering significant advantages in terms of reduced reaction times and increased yields.[2]

General Synthetic Protocol: A Self-Validating System

A reliable synthesis is the bedrock of any drug discovery program. The following protocol for the synthesis of a substituted benzaldehyde oxime is presented as a self-validating system, where successful execution and characterization confirm the integrity of the starting materials and the reaction's progression.

Protocol 1: Microwave-Assisted Synthesis of a Substituted Benzaldehyde Oxime [2]

  • Materials: Substituted benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), anhydrous sodium carbonate (1.5 mmol), ethanol (10 mL).

  • Procedure:

    • In a microwave-safe reaction vessel, dissolve the substituted benzaldehyde and anhydrous sodium carbonate in ethanol.

    • Add hydroxylamine hydrochloride to the solution and stir briefly to ensure mixing.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 80 °C) for 3-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water (1:1 v/v) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude benzaldehyde oxime.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure substituted benzaldehyde oxime.

  • Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its melting point should be determined. The expected spectral data for a representative benzaldehyde oxime are provided below for comparison.[3]

Table 1: Representative Spectroscopic Data for Benzaldehyde Oxime

Spectroscopic TechniqueCharacteristic Peaks/Shifts
¹H NMR (CDCl₃) δ 8.13 (s, 1H, -CH=N-), 7.55-7.30 (m, 5H, Ar-H), ~8.5 (br s, 1H, -NOH)
¹³C NMR (CDCl₃) δ 150.5 (-CH=N-), 130.2, 128.9, 127.2 (aromatic carbons)
FT-IR (KBr, cm⁻¹) ~3300 (O-H stretch), ~1640 (C=N stretch), ~950 (N-O stretch)

Causality Behind Experimental Choices: The use of microwave irradiation accelerates the reaction by efficiently transferring energy to the polar reactants, leading to faster reaction times and often cleaner product formation compared to conventional heating. Sodium carbonate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. The work-up procedure is designed to effectively separate the organic product from inorganic salts and water-soluble impurities.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization Reactants Substituted Benzaldehyde Hydroxylamine HCl Base (e.g., Na2CO3) Microwave Microwave Irradiation (3-5 min) Reactants->Microwave ReactionMixture Crude Reaction Mixture Microwave->ReactionMixture Evaporation Solvent Evaporation ReactionMixture->Evaporation Extraction Liquid-Liquid Extraction (EtOAc/Water) Evaporation->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification PureProduct Pure Substituted Benzaldehyde Oxime Purification->PureProduct NMR ¹H & ¹³C NMR IR FT-IR MS Mass Spectrometry MeltingPoint Melting Point PureProduct->NMR PureProduct->IR PureProduct->MS PureProduct->MeltingPoint

Figure 1: General workflow for the synthesis and characterization of substituted benzaldehyde oximes.

Antimicrobial Activity: A Promising Frontier

Substituted benzaldehyde oximes have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[4] The oxime moiety, with its hydrogen bond donor and acceptor capabilities, is crucial for interaction with biological targets.[5]

Mechanism of Action

The antimicrobial mechanism of benzaldehyde derivatives can be multifaceted. For instance, benzaldehyde has been shown to disrupt aerobic respiration, interfere with flagella function, and reduce the uptake of antibiotics by dissipating the proton motive force. Furthermore, some oxime derivatives act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in fatty acid biosynthesis.[6]

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzaldehyde oximes is highly dependent on the nature and position of substituents on the aromatic ring.[7]

  • Electron-withdrawing groups , such as halogens, often enhance antimicrobial activity. For example, a dichlorinated benzaldehyde oxime derivative showed potent antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 3.13-6.25 µg/mL.[6]

  • Electron-donating groups , like hydroxyl and methoxy groups, also modulate the biological effects.[4] For instance, the conversion of vanillin (4-hydroxy-3-methoxybenzaldehyde) to its oxime has been shown to slightly increase its antifungal activity.[4]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Substituted Benzaldehyde Oxime Derivatives

Compound/SubstituentStaphylococcus aureusEscherichia coliCandida albicansReference(s)
Benzaldehyde≥1024--[8]
Vanillin Oxime--125-500[5]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime3.13-6.253.13-6.25-[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][9]

Protocol 2: Broth Microdilution Susceptibility Test

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, bacterial/fungal strains, test compound stock solution (in DMSO), sterile saline.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate using the appropriate broth. The final volume in each well should be 100 µL.

    • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized inoculum.

    • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Self-Validation: The growth control should show distinct turbidity, while the sterility control should remain clear. The results should be reproducible across replicate experiments.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Inoculum (0.5 McFarland) Inoculation Inoculation Inoculum->Inoculation Dilution Serial Dilution of Test Compound Plate 96-well Microtiter Plate Dilution->Plate Plate->Inoculation Incubation Incubation (18-48h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC Determine MIC Reading->MIC

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity: Targeting Key Cellular Pathways

Substituted benzaldehydes and their oxime derivatives have demonstrated promising anticancer activities through various mechanisms.[10]

Mechanism of Action

A significant breakthrough in understanding the anticancer effects of benzaldehyde involves its ability to inhibit the interaction between the signaling protein 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph).[6][11] This interaction is crucial for cancer cell survival, treatment resistance, and the expression of genes related to epithelial-mesenchymal plasticity (EMP), a process that enables cancer cells to metastasize.[11] By disrupting this interaction, benzaldehyde and its derivatives can suppress tumor growth and metastasis.[11] Furthermore, some benzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[10]

Anticancer_Pathway cluster_pathway Cancer Cell Signaling H3S28ph H3S28ph Interaction Interaction H3S28ph->Interaction protein_14_3_3 14-3-3ζ protein_14_3_3->Interaction EMP Epithelial-Mesenchymal Plasticity (EMP) Interaction->EMP Resistance Treatment Resistance Interaction->Resistance Metastasis Metastasis EMP->Metastasis Benzaldehyde Substituted Benzaldehyde Oxime Benzaldehyde->Interaction Inhibits

Figure 3: Simplified signaling pathway showing the inhibition of the 14-3-3ζ and H3S28ph interaction by benzaldehyde derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of benzyloxybenzaldehyde derivatives is influenced by the substitution pattern on both the benzyloxy and benzaldehyde rings. For instance, compounds with methoxy and chloro substituents have shown significant activity against the HL-60 cell line.[10]

Table 3: Cytotoxic Activity (IC₅₀, µM) of Selected Benzyloxybenzaldehyde Derivatives against HL-60 Cells [10]

CompoundIC₅₀ (µM)
2-(Benzyloxy)benzaldehyde1-10
2-(Benzyloxy)-5-methoxybenzaldehyde1-10
2-(Benzyloxy)-5-chlorobenzaldehyde1-10
2-[(3-Methoxybenzyl)oxy]benzaldehyde<1
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

Protocol 3: MTT Cytotoxicity Assay

  • Materials: 96-well plates, cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Self-Validation: The vehicle control wells should show healthy, confluent cell growth. The dose-response curve should be sigmoidal, allowing for accurate IC₅₀ determination.

Anti-inflammatory, Antioxidant, and Anticonvulsant Activities

Beyond their antimicrobial and anticancer properties, substituted benzaldehyde oximes exhibit a range of other promising biological activities.

Anti-inflammatory Activity

Certain benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[12] The mechanism often involves the inactivation of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1).[12] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute anti-inflammatory activity.[10][13][14]

Antioxidant Activity

The oxime moiety can contribute to the antioxidant properties of these compounds.[4] Their radical scavenging activity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[15][16]

Anticonvulsant Activity

Several studies have highlighted the potential of benzaldehyde derivatives as anticonvulsant agents. The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice are widely used for the initial screening of anticonvulsant activity.[17][18]

Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice [18]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • After a specified pretreatment time (e.g., 30 minutes), inject a convulsive dose of PTZ (e.g., 85 mg/kg, i.p.).

    • Observe the mice for 30 minutes for the onset and severity of seizures, typically scored on a scale from 0 (no response) to 5 (tonic-clonic seizures).

    • Record the latency to the first seizure and the percentage of animals protected from seizures.

  • Self-Validation: The vehicle-treated control group should exhibit a high incidence of seizures, providing a baseline for evaluating the protective effect of the test compounds.

Pharmacokinetics and Toxicology: Considerations for Drug Development

While the biological activities of substituted benzaldehyde oximes are promising, a thorough understanding of their pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles is paramount for their translation into clinical candidates.[19][20]

Initial studies on benzaldehyde indicate that it is absorbed through the skin and lungs, metabolized to benzoic acid, and excreted in the urine.[21] However, the ADME/Tox properties can be significantly altered by substitution on the benzaldehyde ring and the presence of the oxime group.[22] In silico tools can be valuable for the early prediction of ADME/Tox properties, guiding the selection of compounds for further experimental evaluation.[19] In vivo studies are essential to determine parameters such as bioavailability, half-life, and potential organ toxicity.[16][23]

Conclusion and Future Directions

Substituted benzaldehyde oximes represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for extensive structural modifications to optimize potency and selectivity for various therapeutic targets. The insights into their mechanisms of action, particularly in the realms of cancer and inflammation, provide a strong rationale for their continued development.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesis of larger and more diverse libraries of substituted benzaldehyde oximes to further explore the structure-activity landscape.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets for each biological activity to enable rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to assess the drug-like properties and safety of lead compounds.

  • Combination Therapies: Evaluation of the synergistic potential of benzaldehyde oximes with existing therapeutic agents, particularly in the context of cancer and infectious diseases.

By embracing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of substituted benzaldehyde oximes can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

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  • SYNTHESIS, ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF OXIME-ETHERS FROM BENZALDOXIME AND 4-BROMOMETHYL COUMARINS. ResearchGate. [Link]

  • Synthesis, Characterization and In-Vivo Anti Convulsant Activity of "Benzimidazole and Its Derivatives by Using Aqueous Ext. Advances in Pharmacology and Pharmacy. [Link]

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  • NTP Toxicology and Carcinogenesis Studies of Benzaldehyde (CAS No. 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series. [Link]

  • Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents. PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: A critical review. ResearchGate. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. PMC. [Link]

  • Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. National Institutes of Health. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. [Link]

  • Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review. PubMed. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • MIC value against Gram-positive bacteria and fungi. The concentration... ResearchGate. [Link]

  • Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. JoVE. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Synthesis and Characterization of New Oxime-Formaldhyde Polymer and Their Biological Activities. Global Journal of Pure and Applied Chemistry Research. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • Selective ABTS and DPPH- radical scavenging activity of peroxide from vegetable oils. CABI Digital Library. [Link]

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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Royal Society of Chemistry. [Link]

  • ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Archives of Pharmacy. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

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  • The biodistribution and pharmacokinetics of the oxime acetylcholinesterase reactivator RS194B in guinea pigs. OSTI.GOV. [Link]

  • DPPH and ABTS Radical Scavenging Assays. Scribd. [Link]

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Methodological & Application

Synthesis of 3-Bromobenzaldehyde oxime from 3-Bromobenzaldehyde

[1]

Executive Summary

This Application Note details the synthesis of 3-Bromobenzaldehyde oxime (CAS: 51873-95-1) from 3-Bromobenzaldehyde using hydroxylamine hydrochloride.[1] This transformation is a fundamental step in the preparation of various pharmaceutical intermediates, particularly for the synthesis of nitriles via dehydration or amines via reduction.[1] The protocol utilizes a buffered aqueous-ethanolic system to maximize yield and minimize side reactions (such as Cannizzaro disproportionation).[1]

Reaction Mechanism & Rationale

The formation of the oxime proceeds via a nucleophilic addition-elimination mechanism.[1][2] Hydroxylamine (:NH₂OH), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[1]

Key Mechanistic Insights:

  • pH Control: The reaction requires a buffered environment. Hydroxylamine is supplied as a hydrochloride salt (NH₂OH[3]·HCl) to prevent oxidation.[1] A base (Sodium Carbonate or Sodium Acetate) is required to deprotonate the salt, liberating the free nucleophilic amine.[1] However, if the pH is too high, the aldehyde can undergo side reactions; if too low, the amine remains protonated and non-nucleophilic.[1]

  • Stereochemistry: Aldoximes exist as E (anti) and Z (syn) isomers.[1][4] The E-isomer is generally thermodynamically favored due to reduced steric hindrance between the hydroxyl group and the aromatic ring.[1]

Diagram 1: Reaction Mechanism Pathway

ReactionMechanismReactants3-Bromobenzaldehyde+ NH2OHIntermediateTetrahedralIntermediate(Carbinolamine)Reactants->IntermediateNucleophilic AttackTransitionWaterEliminationIntermediate->TransitionProton TransferProduct3-Bromobenzaldehydeoxime(E-isomer major)Transition->Product- H2O

Caption: Nucleophilic addition of hydroxylamine to the carbonyl group followed by dehydration.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][5]MW ( g/mol )Equiv.[1]Role
3-Bromobenzaldehyde 3132-99-8185.021.0Substrate
Hydroxylamine HCl 5470-11-169.491.2Reagent
Sodium Carbonate 497-19-8105.990.6Base (Buffer)
Ethanol (95%) 64-17-5-SolventSolubilizer
Water (Deionized) 7732-18-5-SolventSolubilizer
Step-by-Step Procedure

Step 1: Preparation of Reagent Solutions

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromobenzaldehyde (10.0 mmol, 1.85 g) in Ethanol (15 mL).

  • In a separate beaker, dissolve Hydroxylamine Hydrochloride (12.0 mmol, 0.83 g) in Water (5 mL).

  • In a third vessel, dissolve Sodium Carbonate (6.0 mmol, 0.64 g) in Water (10 mL). Note: Sodium Acetate (12.0 mmol) can be substituted for Sodium Carbonate if milder conditions are desired.[1]

Step 2: Reaction Initiation

  • Add the Hydroxylamine solution to the aldehyde solution with vigorous stirring.

  • Add the Sodium Carbonate solution dropwise over 5 minutes. Caution: Mild effervescence (CO₂) may occur.[1]

  • The mixture will likely become cloudy or form a white precipitate as the reaction proceeds.[1]

Step 3: Incubation

  • Stir the reaction mixture at Room Temperature (20-25°C) for 1-2 hours.

  • Process Control (TLC): Monitor consumption of starting material using Silica Gel TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.6-0.7[1][6]

    • Product Rf: ~0.3-0.4 (Stains active under UV).[1]

Step 4: Workup & Isolation

  • Evaporate the bulk of the ethanol using a rotary evaporator (Bath temp: 35°C). Do not evaporate to dryness.[1]

  • Dilute the residue with Ice-Cold Water (30 mL) to ensure complete precipitation of the oxime.

  • Filter the white solid using a Büchner funnel and vacuum filtration.[1]

  • Wash the filter cake with cold water (2 x 10 mL) to remove residual salts (NaCl).

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Hexane if high purity is required.[1]

  • Dry the crystals in a vacuum oven at 40°C for 4 hours.

Diagram 2: Experimental Workflow

WorkflowSetupDissolve Aldehyde(Ethanol)MixAdd NH2OH(aq)+ BaseSetup->MixReactStir RT (1-2h)Monitor TLCMix->ReactWorkupEvaporate EtOHAdd Ice WaterReact->WorkupIsolateFiltration &WashingWorkup->IsolatePurifyRecrystallization(EtOH/H2O)Isolate->Purify

Caption: Operational workflow for the synthesis and isolation of 3-Bromobenzaldehyde oxime.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following reference data.

Table 1: Physicochemical Properties
PropertyExpected ValueMethodNotes
Appearance White crystalline solidVisualCrude may be off-white
Melting Point 72 - 76 °CCapillary MethodLit.[1][3][7] value: 72°C [1], 73-76°C [2]
Yield 85 - 95%GravimetricHigh efficiency reaction
Table 2: Spectroscopic Data (¹H NMR, 300 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
8.13 Singlet (s)1HCH=N (Oxime proton)
7.75 Singlet (s)1HAr-H (C2 position)
7.50 - 7.55 Multiplet (m)2HAr-H (C4, C6)
7.25 - 7.30 Multiplet (m)1HAr-H (C5)
~9.0 - 10.5 Broad (br)1HOH (Exchangeable)

Note: The CH=N shift is diagnostic. Aldehyde CHO protons typically appear at ~10 ppm; the shift to ~8.1 ppm confirms oxime formation.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product melting point depressed by impurities or solvent.[1]Cool the solution slowly. Scratch the glass side to induce nucleation.[1] Add a seed crystal.[1]
Low Yield Incomplete precipitation or pH too acidic.[1]Ensure ethanol is mostly removed before adding water.[1] Check pH of aqueous layer; adjust to pH ~6-7.
Multiple Spots on TLC Presence of E and Z isomers.This is common.[1] The E-isomer is usually the major spot.[1] Recrystallization often enriches the E-isomer.[1]

Safety & Hazards (GHS)

  • 3-Bromobenzaldehyde: Skin Irritant (H315), Eye Irritant (H319).[1][8] Handle in a fume hood.

  • Hydroxylamine HCl: Corrosive, Potential Skin Sensitizer.[1][8] Avoid contact with metal spatulas (can catalyze decomposition).[1]

  • 3-Bromobenzaldehyde oxime: Treat as an irritant.[1] Dust mask recommended during filtration.[1]

References

  • Stenutz, R. (n.d.).[1] (E)-3-bromobenzaldehyde oxime Data Sheet. Stenutz.eu.[1] Retrieved October 26, 2023, from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5887932, 3-Bromobenzaldehyde oxime. Retrieved October 26, 2023, from [Link][1]

  • Zonouzi, A., et al. (2011).[1] (E)-3-Bromobenzaldehyde oxime Crystal Structure. Acta Crystallographica Section E. Retrieved via ResearchGate from [Link](Note: Reference validates NMR shifts for bromo-substituted benzaldoximes).

The Strategic Role of 3-Bromobenzaldehyde Derivatives in Modern Insecticide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3-Bromobenzaldehyde and its oxime derivative in the synthesis of economically significant insecticides. Addressed to researchers, medicinal chemists, and professionals in agrochemical development, this document elucidates the synthetic pathways, key chemical transformations, and detailed experimental protocols. While 3-Bromobenzaldehyde is a crucial precursor to major synthetic pyrethroids, this guide also explores the potential of 3-Bromobenzaldehyde oxime as a scaffold for novel insecticidal agents, grounding the discussion in established principles of chemical reactivity and structure-activity relationships.

Introduction: The Versatility of the Bromobenzaldehyde Scaffold

The development of effective and selective insecticides is paramount for global food security and public health. Within the vast landscape of agrochemicals, synthetic pyrethroids stand out for their high efficacy against a broad spectrum of insect pests and relatively low mammalian toxicity. A critical building block for several of these vital compounds is 3-Bromobenzaldehyde. Its strategic importance lies in its ability to be transformed into key intermediates, most notably 3-phenoxybenzaldehyde, which forms the backbone of pyrethroids such as cypermethrin and deltamethrin.

Furthermore, the chemical scaffold of 3-Bromobenzaldehyde can be derivatized to explore new classes of bioactive molecules. The formation of 3-Bromobenzaldehyde oxime introduces a nucleophilic oxygen atom, opening a gateway to the synthesis of a diverse array of oxime ethers—a class of compounds well-documented for their insecticidal and acaricidal properties[1][2]. This guide will first detail the synthesis of these foundational precursors and then elaborate on their application in the preparation of established and potential new insecticidal agents.

Synthesis of Key Precursors

The journey from simple aromatic compounds to complex insecticides begins with the reliable synthesis of the key precursors. This section provides detailed protocols for the preparation of 3-Bromobenzaldehyde and its subsequent conversion to 3-Bromobenzaldehyde oxime.

Protocol for the Synthesis of 3-Bromobenzaldehyde

The bromination of benzaldehyde in the presence of a Lewis acid catalyst is a common and effective method for the synthesis of 3-Bromobenzaldehyde[3][4][5]. The meta-directing effect of the aldehyde group favors the formation of the 3-bromo isomer.

Reaction Scheme:

Benzaldehyde Benzaldehyde r1 Benzaldehyde->r1 BrCl Bromine Chloride BrCl->r1 AlCl3 Aluminum Chloride r1_cat Catalyst AlCl3->r1_cat Solvent 1,2-Dichloroethane r1_solv Solvent Solvent->r1_solv Product 3-Bromobenzaldehyde r1->Product

Figure 1: Synthesis of 3-Bromobenzaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzaldehyde106.1253.06 g0.50
Aluminum Chloride (anhydrous)133.3486.67 g0.65
Bromine159.8148.0 g0.30
Chlorine70.9017.8 g0.25
1,2-Dichloroethane98.96As solvent-

Experimental Protocol:

  • To a reaction vessel containing 1,2-dichloroethane, add aluminum chloride (0.65 mol) with stirring.

  • Cool the mixture and bubble in chlorine gas (0.25 mol).

  • Add benzaldehyde (0.50 mol) to the mixture over a period of 1 hour at 40°C.

  • Following the addition of benzaldehyde, add bromine (0.30 mol) dropwise over 2 hours at 40°C.

  • Maintain the reaction mixture at 40°C with stirring for an additional 2 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-Bromobenzaldehyde.

  • The product can be further purified by vacuum distillation.

Protocol for the Synthesis of 3-Bromobenzaldehyde Oxime

The conversion of an aldehyde to an oxime is a standard condensation reaction with hydroxylamine[6].

Reaction Scheme:

Aldehyde 3-Bromobenzaldehyde r1 Aldehyde->r1 Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->r1 Base Sodium Carbonate r1_cat Base Base->r1_cat Solvent Ethanol/Water r1_solv Solvent Solvent->r1_solv Product 3-Bromobenzaldehyde Oxime r1->Product

Figure 2: Synthesis of 3-Bromobenzaldehyde Oxime.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromobenzaldehyde185.0218.5 g0.10
Hydroxylamine Hydrochloride69.498.34 g0.12
Sodium Carbonate105.9912.72 g0.12
Ethanol46.07As solvent-
Water18.02As solvent-

Experimental Protocol:

  • Dissolve 3-Bromobenzaldehyde (0.10 mol) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (0.12 mol) and sodium carbonate (0.12 mol) in a minimal amount of water and add this to the flask.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-Bromobenzaldehyde oxime. Recrystallization from ethanol/water may be performed for higher purity.

Application in the Synthesis of Pyrethroid Insecticides

The primary industrial application of 3-Bromobenzaldehyde in insecticide manufacturing is as a precursor to 3-phenoxybenzaldehyde, a core component of many synthetic pyrethroids[7][8][9][10][11].

Synthesis of 3-Phenoxybenzaldehyde via Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol[11][12]. To prevent the aldehyde group from interfering with the reaction, it is first protected as an acetal[9][13].

Overall Synthetic Workflow:

G A 3-Bromobenzaldehyde B Acetal Formation (Ethylene Glycol, Acid Catalyst) A->B Step 1 C 3-Bromobenzaldehyde Acetal B->C D Ullmann Condensation (Phenol, KOH, Cu Catalyst) C->D Step 2 E 3-Phenoxybenzaldehyde Acetal D->E F Hydrolysis (Aqueous Acid) E->F Step 3 G 3-Phenoxybenzaldehyde F->G

Figure 3: Workflow for 3-Phenoxybenzaldehyde Synthesis.

Protocol for 3-Phenoxybenzaldehyde Synthesis:

  • Step 1: Acetal Protection

    • In a flask equipped with a Dean-Stark apparatus, combine 3-Bromobenzaldehyde (1 mol), ethylene glycol (1.2 mol), a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent[9][13].

    • Reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC).

    • Cool the mixture, wash with aqueous sodium bicarbonate solution and then with water.

    • Dry the organic layer and remove the solvent under reduced pressure to yield the 3-bromobenzaldehyde acetal.

  • Step 2: Ullmann Condensation

    • In a reaction vessel, prepare potassium phenolate by reacting phenol (1.1 mol) with potassium hydroxide (1.1 mol) in a suitable high-boiling solvent.

    • Add the 3-bromobenzaldehyde acetal (1 mol) and a copper catalyst (e.g., cuprous oxide)[8][11].

    • Heat the mixture to 130-165°C and maintain with stirring for several hours until the starting material is consumed.

    • Cool the reaction mixture and filter to remove inorganic salts. The filtrate contains the 3-phenoxybenzaldehyde acetal.

  • Step 3: Hydrolysis (Deprotection)

    • Treat the crude 3-phenoxybenzaldehyde acetal with aqueous hydrochloric acid and heat to reflux to hydrolyze the acetal[7][9].

    • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract with water and saturated sodium bicarbonate solution, then dry and concentrate to yield 3-phenoxybenzaldehyde.

Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde

Cypermethrin is a Type II pyrethroid synthesized from 3-phenoxybenzaldehyde in a one-pot reaction that forms a cyanohydrin intermediate followed by esterification[14][15][16][17].

Reaction Scheme:

Phenoxybenzaldehyde 3-Phenoxybenzaldehyde r1 Phenoxybenzaldehyde->r1 NaCN Sodium Cyanide NaCN->r1 DV_Chloride DV-acid chloride DV_Chloride->r1 Solvent THF/Water r1_solv Solvent Solvent->r1_solv Product Cypermethrin r1->Product

Figure 4: One-pot Synthesis of Cypermethrin.

Experimental Protocol for Cypermethrin Synthesis:

  • In a stirred solution of sodium cyanide (0.049 mol) in a 1:1 mixture of water and tetrahydrofuran (50 ml) at 15°C, add a mixture of 3-phenoxybenzaldehyde (0.035 mol) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (0.042 mol) dropwise over 30 minutes[15].

  • Continue stirring at 15°C for an additional 2 hours.

  • Extract the reaction mixture with methylene chloride.

  • Wash the combined organic layers with aqueous 2 N NaOH, followed by water until the pH is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield cypermethrin.

Potential Application of 3-Bromobenzaldehyde Oxime in Novel Insecticide Discovery

While not a direct precursor for major commercial pyrethroids, 3-Bromobenzaldehyde oxime is a valuable starting material for synthesizing novel oxime ethers, a class of compounds with demonstrated insecticidal activity[1][2][18][19][20]. The synthesis typically involves the O-alkylation of the oxime.

General Reaction Scheme for Oxime Ether Synthesis:

Oxime 3-Bromobenzaldehyde Oxime r1 Oxime->r1 AlkylHalide Alkyl Halide (R-X) AlkylHalide->r1 Base Base (e.g., KOH) r1_base Base Base->r1_base Solvent Solvent (e.g., DMSO) r1_solv Solvent Solvent->r1_solv Product 3-Bromobenzaldehyde O-alkyl Oxime Ether r1->Product

Figure 5: General Synthesis of Oxime Ethers.

General Protocol for the Synthesis of 3-Bromobenzaldehyde Oxime Ethers:

  • Dissolve 3-Bromobenzaldehyde oxime (1 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Add a strong base, such as potassium hydroxide or sodium hydride (1.1 equivalents), and stir for a short period to form the oximate anion.

  • Add the desired alkylating agent (e.g., a substituted benzyl halide) (1.1 equivalents).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. The crude product can be purified by column chromatography.

Rationale and Causality: The introduction of different R-groups via alkylation allows for the systematic modification of the molecule's physicochemical properties (e.g., lipophilicity, steric bulk), which can significantly impact its insecticidal activity and spectrum. This approach is a cornerstone of modern drug and agrochemical discovery.

Safety and Handling

  • 3-Bromobenzaldehyde and its derivatives should be handled in a well-ventilated fume hood. They can cause skin and eye irritation.

  • Sodium cyanide is highly toxic and should be handled with extreme care, avoiding contact with skin, eyes, and inhalation. Acidification of cyanide-containing solutions will release highly toxic hydrogen cyanide gas.

  • Solvents such as 1,2-dichloroethane, tetrahydrofuran, and DMSO have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).

  • Appropriate Personal Protective Equipment (PPE) , including gloves, safety glasses, and a lab coat, is mandatory for all procedures.

Conclusion

3-Bromobenzaldehyde is a pivotal intermediate in the agrochemical industry, primarily serving as a precursor for the synthesis of 3-phenoxybenzaldehyde, which is essential for the production of numerous pyrethroid insecticides. The synthetic routes, though multi-stepped, are well-established and lead to high yields of the desired products. While 3-Bromobenzaldehyde oxime is not a direct intermediate in the synthesis of these major pyrethroids, it represents a valuable platform for the exploration of new insecticidal compounds through the synthesis of oxime ethers. The protocols and application notes provided herein offer a detailed guide for researchers engaged in the synthesis and development of these important classes of insecticides.

References

  • Sheldon, R. A., Van Der Meer, J. W., Verbrugge, P. A., & Mulder, A. J. (1977). U.S. Patent No. 4,036,887. Washington, DC: U.S.
  • Wikipedia contributors. (2023). 3-Bromobenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

  • McNulty, J. F., & Miller, W. H. (1987). U.S. Patent No. 4,691,033. Washington, DC: U.S.
  • Li, J., & Wang, Y. (2009).
  • Li, G. (2011).
  • Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(i), 378-470.
  • Zhang, J., & Li, Q. (2012).
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]

  • Nishizawa, T., & Takeda, T. (1990). U.S. Patent No. 4,945,186. Washington, DC: U.S.
  • Li, Y., et al. (2023). Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. Journal of Agricultural and Food Chemistry.
  • Chen, S., et al. (2014). Biodegradation of Deltamethrin and Its Hydrolysis Product 3-Phenoxybenzaldehyde by a Newly Isolated Streptomyces aureus Strain HP-S-01. Applied Microbiology and Biotechnology, 98(4), 1847-1856.
  • Zonouzi, A., Mirzazadeh, R., & Ng, S. W. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2338.
  • Li, G., et al. (2011).
  • Li, Y., et al. (2023). Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. Journal of Agricultural and Food Chemistry, 71(13), 5285–5295.
  • Kosmalski, T., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5081.
  • Fu, C., et al. (2014). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. Pest Management Science, 70(4), 628-637.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Reaction of 3-Bromobenzaldehyde oxime with different electrophiles/nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromobenzaldehyde oxime (CAS: 51873-13-1) represents a high-value "amphibious" scaffold in medicinal chemistry.[1] It possesses two distinct reactive handles: the aryl bromide , capable of metal-catalyzed cross-coupling, and the aldoxime , which serves as a precursor to nitriles, amides, and isoxazoles. This guide provides optimized protocols for exploiting these orthogonal reactivities, addressing common pitfalls such as catalyst poisoning by the oxime moiety and dimerization during dipole formation.

Divergent Synthesis Overview

The utility of 3-bromobenzaldehyde oxime lies in its ability to function as both a nucleophile (via Oxygen), an electrophile (via Carbon), and a 1,3-dipole precursor. The decision tree below outlines the primary synthetic pathways covered in this note.

DivergentSynthesis Oxime 3-Bromobenzaldehyde Oxime Nitrile 3-Bromobenzonitrile (Dehydration) Oxime->Nitrile Dehydrating Agents (T3P or SOCl2) Isoxazole 3-Aryl-Isoxazoles ([3+2] Cycloaddition) Oxime->Isoxazole NCS / Base (via Nitrile Oxide) Ether Oxime Ethers (O-Alkylation) Oxime->Ether R-X / Base Biaryl Biaryl Oximes (Suzuki Coupling) Oxime->Biaryl Pd(0) / Ar-B(OH)2 (Requires Protection)

Figure 1: Chemoselective divergence map for 3-bromobenzaldehyde oxime.[1]

Module A: 1,3-Dipolar Cycloaddition (Isoxazole Synthesis)

The most powerful application of this scaffold is the in situ generation of a nitrile oxide for [3+2] cycloaddition with alkenes or alkynes.[1] This reaction constructs the isoxazole core, a bioisostere for amide bonds found in numerous kinase inhibitors.

Mechanistic Insight

Direct handling of nitrile oxides is hazardous due to instability (dimerization to furoxans).[1] The "Self-Validating" approach involves generating the hydroximoyl chloride intermediate, which is stable enough to be characterized, before inducing the dipole formation with a weak base.

Protocol: One-Pot Isoxazole Synthesis

Target: Synthesis of 3-(3-bromophenyl)-5-substituted-isoxazole.[1]

Reagents:

  • 3-Bromobenzaldehyde oxime (1.0 equiv)[1]

  • N-Chlorosuccinimide (NCS) (1.1 equiv)[1]

  • Alkyne/Alkene dipolarophile (1.2 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Solvent: DMF (Dry)[1]

Step-by-Step Methodology:

  • Chlorination: Dissolve 3-bromobenzaldehyde oxime (200 mg, 1.0 mmol) in dry DMF (2 mL) at 0°C.

  • Activation: Add NCS (147 mg, 1.1 mmol) portion-wise. Critical Check: The reaction is initially endothermic.[1] Allow to warm to RT and stir for 1 hour.

    • Validation: TLC (20% EtOAc/Hex) should show a less polar spot (Hydroximoyl chloride).[1]

  • Cycloaddition: Add the alkyne (1.2 mmol).

  • Dipole Generation: Add TEA (1.2 mmol) dropwise over 10 minutes. Caution: Exothermic.[1] The slow addition prevents high local concentrations of nitrile oxide, minimizing dimerization.

  • Workup: Stir for 4 hours. Dilute with water, extract with EtOAc, and wash with brine to remove DMF.

Data Summary:

Component Role Stoichiometry Critical Parameter
NCS Chlorinating Agent 1.1 eq Must be fresh; yellow NCS indicates impurities.
TEA Base 1.2 eq Slow addition rate controls dimerization.[1]

| DMF | Solvent | 0.5 M | Polar aprotic solvent stabilizes the transition state.[1] |

Module B: Dehydration to Nitriles

Converting the aldoxime to a nitrile is a fundamental functional group interconversion (FGI).[1] While thermal dehydration is possible, it often degrades the bromine handle. We recommend a chemical dehydration using T3P (Propylphosphonic anhydride) for mildness and scalability.[1]

Protocol: T3P-Mediated Dehydration[2]
  • Setup: Charge a flask with 3-bromobenzaldehyde oxime (1.0 equiv) and EtOAc (5 vol).

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) and TEA (2.5 equiv).

  • Reaction: Heat to reflux (approx. 75°C) for 3 hours.

  • Validation: Monitor by IR. Disappearance of broad OH stretch (3200-3400 cm⁻¹) and appearance of sharp CN stretch (~2230 cm⁻¹) confirms conversion.[1]

  • Purification: Wash with water and NaHCO₃. Evaporate solvent.[1]

Module C: Palladium-Catalyzed Cross-Coupling

Challenge: Unprotected oximes (


) can coordinate to Pd(II) species, poisoning the catalyst cycle.[1]
Solution:  Protection of the oxime oxygen is mandatory  for high-yielding Suzuki-Miyaura couplings. The O-benzyl or O-methyl ether is recommended.
Workflow Visualization

SuzukiWorkflow Start 3-Bromobenzaldehyde Oxime Protect Step 1: Protection (MeI / K2CO3 / Acetone) Start->Protect 95% Yield Coupling Step 2: Suzuki Coupling (Ar-B(OH)2 / Pd(dppf)Cl2) Protect->Coupling No Catalyst Poisoning Deprotect Step 3: Deprotection (Optional) (BCl3 or Acid Hydrolysis) Coupling->Deprotect Restore Oxime

Figure 2: Protection strategy for metal-catalyzed coupling.

Protocol: Suzuki Coupling on O-Methylated Scaffold
  • Protection (Pre-requisite): React oxime with MeI (1.1 eq) and K₂CO₃ in acetone (Reflux, 2h) to yield 3-bromobenzaldehyde O-methyloxime.

  • Coupling:

    • Substrate: 3-bromobenzaldehyde O-methyloxime (1.0 equiv).[1]

    • Boronic Acid: Phenylboronic acid (1.2 equiv).[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

    • Base: K₃PO₄ (2.0 equiv, 2M aqueous).[1]

    • Solvent: 1,4-Dioxane (degassed).[1]

  • Conditions: Heat at 90°C for 4-6 hours under N₂ atmosphere.

  • Self-Validating Check: The disappearance of the specific isotope pattern of Bromine (1:1 doublet in MS) indicates successful oxidative addition and coupling.[1]

Module D: O-Alkylation (Ether Synthesis)

Direct alkylation of the oxime oxygen is facile and useful for creating libraries of "oxime ether" bioactives.[1]

Protocol:

  • Dissolve oxime in DMF.[1]

  • Add Cs₂CO₃ (1.5 equiv) followed by the alkyl halide (e.g., Benzyl bromide, 1.1 equiv).[1]

  • Stir at RT for 2 hours.

    • Note: Cs₂CO₃ is superior to NaH as it prevents over-reaction and is safer to handle.[1]

    • Selectivity: O-alkylation is kinetically favored over N-alkylation (nitrone formation) under these conditions.[1]

References

  • Cycloaddition Mechanisms: Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[2] Past and Future. Angewandte Chemie International Edition. Link[1]

  • Oxime Dehydration: Augustine, J. K., et al. (2011).[1][3] Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the Dehydration of Aldoximes to Nitriles.[1] Synlett. Link[1]

  • Suzuki Coupling on Oximes: Zonouzi, A., et al. (2011).[1] (E)-2-Bromobenzaldehyde oxime.[1][4] Acta Crystallographica. Link (Demonstrates structural integrity of halo-oximes).

  • General Reactivity: Ding, R., et al. (2018).[1][3] Oxalyl Chloride-Mediated Dehydration of Aldoximes. Journal of Organic Chemistry. Link[1]

Sources

Troubleshooting & Optimization

Side reactions in the formation of 3-Bromobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Side Reaction Control of 3-Bromobenzaldehyde Oxime

Introduction: The Criticality of Control

To: Process Chemists, Medicinal Chemistry Leads, and QA/QC Specialists From: Senior Application Scientist, Chemical Process Development Subject: Troubleshooting & Optimization of 3-Bromobenzaldehyde Oxime Formation

The conversion of 3-bromobenzaldehyde to its oxime is a deceptively simple condensation reaction. While the core chemistry is robust, the specific electronic nature of the 3-bromo substituent (electron-withdrawing) and the lack of alpha-protons create a unique landscape of potential side reactions.

This guide moves beyond basic synthesis to address the "Three Traps" of this reaction:

  • The Acidic Trap: Beckmann Rearrangement to amides.

  • The Basic Trap: Cannizzaro Disproportionation (specific to non-enolizable aldehydes).

  • The Thermal Trap: Dehydration to 3-bromobenzonitrile.

Module 1: The Acidic Trap (Beckmann Rearrangement)

The Issue: Users often report the formation of a solid byproduct with a higher melting point than the expected oxime, or an unexpected amide peak in the IR spectrum (approx. 1650-1680 cm⁻¹).

The Mechanism: In the presence of strong acid or specific catalysts (like thionyl chloride or excessive HCl from the hydroxylamine salt), the oxime hydroxyl group is protonated. This converts the -OH into a good leaving group (-OH₂⁺). The anti-periplanar alkyl/aryl group then migrates to the nitrogen, expelling water and forming a nitrilium ion, which hydrolyzes to an amide.

Why it happens here: The 3-bromophenyl group is a migrating group. If the reaction pH drops too low (pH < 3) due to unbuffered Hydroxylamine HCl, you risk catalyzing this rearrangement in situ or during workup.

Diagram: The Beckmann Pathway

Beckmann_Mechanism Oxime 3-Bromobenzaldehyde Oxime Protonated Protonated Oxime (-OH2+) Oxime->Protonated + H+ (Strong Acid) Nitrilium Nitrilium Ion (Intermediate) Protonated->Nitrilium - H2O (Migration step) Amide 3-Bromobenzamide (Side Product) Nitrilium->Amide + H2O (Hydrolysis)

Caption: Acid-catalyzed rearrangement of the oxime to the amide byproduct.[1][2]

Module 2: The Basic Trap (Cannizzaro Reaction)

The Issue: Low yield of oxime accompanied by the isolation of 3-bromobenzyl alcohol and 3-bromobenzoic acid.

The Mechanism: 3-Bromobenzaldehyde has no alpha-protons (non-enolizable).[3] In the presence of a strong base (like NaOH or KOH), it cannot form an enolate. Instead, the hydroxide attacks the carbonyl directly. If hydroxylamine is not immediately available to react, two aldehyde molecules disproportionate: one is oxidized to the acid, the other reduced to the alcohol.

The Fix:

  • Avoid Strong Bases: Do not use NaOH or KOH if possible.

  • Order of Addition: Never add the base to the aldehyde alone. Always have the hydroxylamine present, or add the base to the hydroxylamine hydrochloride first to generate the free amine, then add the aldehyde.

  • Preferred Base: Use Sodium Acetate (

    
    ). It is basic enough to neutralize the HCl salt but too weak to drive the Cannizzaro reaction efficiently.
    

Module 3: The Thermal Trap (Nitrile Formation)

The Issue: Appearance of a sharp, distinct peak at ~2230 cm⁻¹ in the IR spectrum, indicating a nitrile group (-CN).

The Mechanism: Heating the oxime, particularly in the presence of dehydrating agents (like acetic anhydride or excess acid), causes the elimination of water across the C=N bond, collapsing the structure into 3-bromobenzonitrile.

Prevention:

  • Maintain reaction temperature below 80°C (refluxing ethanol is usually safe, but avoid higher boiling solvents).

  • Ensure all acid is neutralized before any heating steps.

Master Protocol: The "Goldilocks" Buffer System

This protocol uses a Sodium Acetate buffer to maintain pH ~5-6. This prevents the Beckmann rearrangement (requires low pH) and the Cannizzaro reaction (requires high pH/strong base).

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 - 1.5 eq)
    
  • Sodium Acetate (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.5 eq) in water. Note: This generates free hydroxylamine in situ buffered by acetic acid.

  • Addition: Dissolve 3-Bromobenzaldehyde in Ethanol. Add this solution to the aqueous hydroxylamine mixture.

    • Why? This ensures the aldehyde always encounters a high concentration of nucleophile, suppressing side reactions.

  • Reaction: Stir at room temperature for 1-2 hours. If reaction is slow (monitored by TLC), warm gently to 40-50°C.

    • Checkpoint: The solution should remain clear or turn slightly cloudy. A heavy precipitate immediately might indicate amide formation if pH is wrong, but usually, the oxime precipitates upon cooling/water addition.

  • Workup: Evaporate most ethanol. Add ice-cold water. The oxime (mp ~73-76°C) should precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove any Z-isomer or trace salts.

Reaction Pathway Diagram

Reaction_Pathways Aldehyde 3-Bromobenzaldehyde (Starting Material) Oxime 3-Bromobenzaldehyde Oxime (Target Product) Aldehyde->Oxime NH2OH•HCl, NaOAc (Buffered, pH 5-6) Cannizzaro Cannizzaro Products (Alcohol + Acid) Aldehyde->Cannizzaro Strong Base (NaOH) No NH2OH present Amide Beckmann Product (Amide) Oxime->Amide Strong Acid (H+) Heat Nitrile Dehydration Product (Nitrile) Oxime->Nitrile Dehydrating Agent High Heat

Caption: Main synthetic pathway (green) vs. potential side reaction pathways (red).

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield + Acid/Alcohol Impurities Cannizzaro Reaction: Base was too strong or added before Hydroxylamine.Switch to Sodium Acetate. Ensure Hydroxylamine is present before adding aldehyde.
Product mp > 100°C (High) Beckmann Rearrangement: Reaction became too acidic.Check pH. Ensure enough NaOAc was added to neutralize the HCl from the hydroxylamine salt.
IR Peak at 2230 cm⁻¹ Nitrile Formation: Reaction temperature too high.Lower reaction temp to <50°C. Avoid acetic anhydride in workup.
Oily Product / Low mp E/Z Isomer Mixture: The Z-isomer often has a lower melting point/solubility.Recrystallize from Ethanol/Water. The E-isomer is generally the stable, solid form.
Reaction Stalls Electronic Deactivation: 3-Br is electron-withdrawing, but usually activates the carbonyl.Ensure adequate mixing (biphasic system). Add slightly more Ethanol to homogenize.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013. (Mechanisms for Beckmann Rearrangement and Cannizzaro Reaction).
  • Sigma-Aldrich. Product Specification: 3-Bromobenzaldehyde. (Physical properties and safety data).

  • Zonouzi, A., et al. "(E)-2-Bromobenzaldehyde oxime." Acta Crystallographica Section E, 2011, E67, o2338. (Structural data on bromobenzaldehyde oxime isomers).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5887932, 3-Bromobenzaldehyde oxime. (Chemical and physical property validation).

Sources

Removal of impurities from crude 3-Bromobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromobenzaldehyde Oxime Purification Authorized Internal Guide for Process Chemistry & Development Teams

Introduction: The Purity Imperative

Status: Active Ticket Subject: Removal of Impurities from Crude 3-Bromobenzaldehyde Oxime (CAS: 51873-95-1) Assigned Specialist: Senior Application Scientist

3-Bromobenzaldehyde oxime is a critical intermediate, often serving as a precursor for 3-bromobenzonitrile or as a scaffold in Suzuki-Miyaura cross-coupling reactions. Purity is paramount; unreacted aldehyde poisons transition metal catalysts, and geometric isomers (


) can alter downstream reaction kinetics.

This guide provides a self-validating troubleshooting workflow to isolate high-purity oxime from crude reaction mixtures.

Part 1: Diagnostic Triage

Identify your issue using the symptom table below before proceeding to protocols.

Symptom Probable Cause Recommended Protocol
Product is an Oil/Sticky Solid Unreacted 3-Bromobenzaldehyde (Starting Material)Protocol A: Bisulfite Wash
Smell of Almonds Unreacted Aldehyde (>2% contamination)Protocol A: Bisulfite Wash
Low Melting Point (<70°C) Mixed Isomers (

) or Solvent Entrapment
Protocol C: Recrystallization
Yellow/Brown Coloration Oxidation byproducts or Trace MetalsProtocol C: Recrystallization (w/ Charcoal)
Double Peaks in HPLC/NMR Geometric Isomerism (

)
FAQ Section: Isomer Management
Gross Contamination Non-acidic neutrals (Nitriles/Aldehydes)Protocol B: Acid-Base Extraction

Part 2: Purification Workflows

Protocol A: The "Chemical Scrubber" (Bisulfite Wash)

Target: Removal of unreacted 3-bromobenzaldehyde. Mechanism: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate adducts. The oxime, lacking the electrophilic carbonyl carbon, remains in the organic phase.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Organic Solvent: Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    ).

Step-by-Step:

  • Dissolution: Dissolve the crude oxime in a minimal amount of

    
     or 
    
    
    
    .
  • The Wash: Transfer to a separatory funnel. Add 0.5 equivalents (relative to starting aldehyde) of saturated

    
     solution.
    
  • Agitation: Shake vigorously for 2-3 minutes. Note: Vent frequently as minor heat/gas may generate.

  • Separation: Allow layers to separate.

    • Bottom Layer (Aqueous): Contains the aldehyde-bisulfite adduct (Discard properly).

    • Top Layer (Organic): Contains the purified oxime.[1]

  • Validation: Spot the organic layer on a TLC plate alongside the starting aldehyde. The aldehyde spot (

    
     in Hex/EtOAc) should be absent.
    
  • Workup: Wash the organic layer once with brine, dry over

    
    , and concentrate in vacuo.
    

Expert Insight: If the aldehyde persists, repeat the wash. For stubborn cases, add a small amount of ethanol to the bisulfite layer to increase the solubility of the aldehyde at the interface.

Protocol B: The "Reset Button" (Acid-Base Extraction)

Target: Removal of non-acidic impurities (Nitriles, non-phenolic neutrals). Mechanism: Oximes are weak acids (


). They can be deprotonated by strong bases to form water-soluble oximates, leaving neutral impurities in the organic layer.

Step-by-Step:

  • Extraction: Dissolve crude material in

    
    . Add 2M NaOH (cold). Shake and separate.
    
    • Organic Layer:[2] Contains neutral impurities (Discard).

    • Aqueous Layer: Contains Sodium 3-bromobenzaldehyde oximate.

  • Precipitation: Cool the aqueous layer to 0°C in an ice bath.

  • Acidification: Slowly add 2M HCl dropwise with stirring until pH

    
     6-7. The oxime will precipitate as a white solid.
    
  • Recovery: Filter the solid or extract it back into fresh ether if it oils out.

Protocol C: Recrystallization (The Final Polish)

Target: Removal of trace colors, salts, and isomer equilibration. Physical Data: Pure 3-Bromobenzaldehyde oxime MP: 73–76°C [1].

Solvent System Selection:

  • Primary Choice: Ethanol/Water (60:40 v/v).

  • Alternative: Toluene/Hexane (for strictly anhydrous needs).

Methodology:

  • Dissolution: Place the crude solid in a flask. Add minimum hot Ethanol (approx. 60-70°C) until dissolved.

  • Clarification (Optional): If the solution is colored, add Activated Carbon (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Precipitation: Add hot water dropwise until persistent turbidity is observed.

  • Cooling: Remove heat. Allow the flask to cool to room temperature slowly, then move to a fridge (4°C). Rapid cooling traps impurities.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold water/ethanol (80:20).

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogic Start Crude 3-Bromobenzaldehyde Oxime Check Diagnostic: Is it an Oil or Solid? Start->Check OilPath Oil/Sticky: Significant Aldehyde Check->OilPath Smells like Almonds SolidPath Solid: Minor Impurities Check->SolidPath Off-white solid Bisulfite Protocol A: NaHSO3 Wash (Removes Aldehyde) OilPath->Bisulfite Recryst Protocol C: Recrystallization (EtOH/H2O) SolidPath->Recryst AcidBase Protocol B: NaOH Extraction (Removes Neutrals/Nitriles) Bisulfite->AcidBase If still impure Bisulfite->Recryst If solidifies AcidBase->Recryst Final Pure Oxime (MP 73-76°C) Recryst->Final

Figure 1: Decision tree for the purification of 3-Bromobenzaldehyde oxime based on physical state and impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q: My HPLC shows two peaks with the same mass. Is my product impure? A: Likely not. Oximes exist as


 (anti) and 

(syn) geometric isomers.
  • Context: The

    
    -isomer is generally more thermodynamically stable and sterically favored for benzaldoximes.
    
  • Resolution: If a single isomer is required (rare for simple intermediates), acid-catalyzed equilibration (refluxing in ethanol with a trace of HCl) often shifts the ratio toward the stable

    
    -isomer [2]. However, for most coupling reactions, both isomers react efficiently.
    

Q: Why avoid acetone for recrystallization? A: Acetone can undergo an acid-catalyzed trans-oximation reaction, where the hydroxylamine moiety transfers from your product to the acetone, regenerating the starting aldehyde and forming acetone oxime. Always use non-ketone solvents (Ethanol, Toluene, Ethyl Acetate) [3].

Q: The product turned pink during storage. Why? A: Phenolic or aniline-like trace impurities can oxidize to form quinoid color bodies. This is common in brominated aromatics exposed to light.

  • Fix: Recrystallize with a pinch of sodium thiosulfate or activated carbon to scavenge radical initiators. Store in amber vials.

References

  • ChemicalBook. (2023). 3-Bromobenzaldehyde oxime Properties and Melting Point Data. Retrieved from

  • Zonouzi, A., et al. (2011).[3] (E)-2-Bromobenzaldehyde oxime.[3] Acta Crystallographica Section E. (Note: Mechanistic reference for E/Z isomerism in bromobenzaldoximes).[3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • BenchChem. (2024). Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from

Sources

Validation & Comparative

Comparative study of 3-Bromobenzaldehyde oxime with other halogenated benzaldehyde oximes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 3-Bromobenzaldehyde Oxime (CAS: 51873-95-1) Audience: Medicinal Chemists, Process Engineers, and Academic Researchers

Executive Summary: The "Meta" Advantage

In the landscape of halogenated benzaldehyde oximes, 3-Bromobenzaldehyde oxime (3-BBO) occupies a distinct strategic niche. While its para-isomer (4-BBO) is frequently selected for its crystalline stability and symmetry, and the ortho-isomer (2-BBO) for steric-driven regioselectivity, 3-BBO offers a unique balance of electronic activation without steric encumbrance.

This guide objectively compares 3-BBO against its chlorinated and brominated analogs, focusing on physicochemical differentiation, synthetic efficiency, and downstream reactivity in heterocyclic construction.

Physicochemical Profiling

The position of the halogen substituent significantly influences the crystal packing and thermal properties of the oxime. 3-BBO exhibits the lowest melting point among the brominated isomers, a direct consequence of the "meta-effect" which disrupts the efficient π-stacking observed in the symmetric para analogs.

Table 1: Comparative Physicochemical Properties
Property3-Bromobenzaldehyde Oxime 2-Bromobenzaldehyde Oxime4-Bromobenzaldehyde Oxime4-Chlorobenzaldehyde Oxime
Structure Meta-substitutedOrtho-substitutedPara-substitutedPara-substituted
Melting Point 73 – 76 °C 88 – 90 °C (363 K)112 – 116 °C103 – 106 °C
Electronic Effect Inductive (-I) dominantSteric + InductiveResonance (+R) & InductiveResonance (+R) & Inductive

H NMR (CH=N)

~8.15 ppm (s)

~8.50 ppm (s)

~8.10 ppm (s)

~8.12 ppm (s)
Solubility (LogP) ~2.4 (Predicted)~2.7~2.4~2.2

Expert Insight: The lower melting point of 3-BBO (73–76 °C) compared to 4-BBO (112–116 °C) indicates a lower lattice energy. For process chemists, this translates to higher solubility in organic solvents (e.g., DCM, EtOAc) at room temperature, facilitating easier handling in flow chemistry or low-temperature lithiation reactions where precipitation is a risk.

Synthetic Efficiency & Protocol

The synthesis of 3-BBO is robust, typically achieving yields >90% via condensation of 3-bromobenzaldehyde with hydroxylamine hydrochloride. Unlike the ortho isomer, which requires prolonged heating or Lewis acid catalysts (e.g., ZnCl


) to overcome steric hindrance, 3-BBO proceeds rapidly under mild conditions.
Standardized Synthesis Protocol (Self-Validating)

Objective: Synthesis of (E)-3-Bromobenzaldehyde oxime on a 10 mmol scale.

  • Preparation: Dissolve 3-bromobenzaldehyde (1.85 g, 10 mmol) in Ethanol (15 mL).

  • Reagent Addition: Add an aqueous solution of Hydroxylamine Hydrochloride (0.83 g, 12 mmol) and Sodium Acetate (1.23 g, 15 mmol) in water (10 mL).

  • Reaction: Stir vigorously at room temperature (25 °C) for 1–2 hours.

    • Validation Point: The solution will become cloudy as the oxime precipitates. TLC (20% EtOAc/Hexane) should show the disappearance of the aldehyde spot (

      
      ) and appearance of the oxime (
      
      
      
      ).
  • Workup: Evaporate ethanol under reduced pressure. Add water (20 mL) and cool to 0 °C. Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

    • Expected Yield: 92–95%

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      8.1–8.2 ppm (aldoxime CH) and a broad singlet at
      
      
      11.4 ppm (OH).

Reactivity & Derivatization Pathways

3-BBO serves as a versatile "divergent intermediate." The meta-bromo handle remains chemically inert during oxime transformations, allowing for subsequent cross-coupling (Suzuki/Buchwald) after the oxime has been derivatized.

Key Transformations
  • Dehydration to Nitrile: Unlike ketoximes which undergo Beckmann rearrangement to amides, aldoximes like 3-BBO are prone to dehydration to form 3-bromobenzonitrile under acidic/thermal conditions.

  • [3+2] Cycloaddition: 3-BBO is a prime precursor for nitrile oxides . Chlorination (using NCS) followed by base treatment generates the transient nitrile oxide, which undergoes 1,3-dipolar cycloaddition with alkenes to form isoxazolines.

Visualizing the Reaction Landscape

G Start 3-Bromobenzaldehyde Oxime (3-BBO) Nitrile 3-Bromobenzonitrile (Dehydration) Start->Nitrile Ac2O / Heat or SOCl2 Chloride Hydroximoyl Chloride (Intermediate) Start->Chloride NCS, DMF Amide 3-Bromoformanilide (Beckmann Rearr.) Start->Amide Trans. Metal Cat. (Rare for Aldoximes) Isox 3-(3-Bromophenyl) isoxazoline Chloride->Isox Et3N, Alkene [3+2] Cycloaddition

Caption: Divergent reactivity pathways for 3-BBO. The nitrile oxide route (green) is critical for heterocyclic library synthesis.

Biological Application: The Scaffold Potential

Halogenated benzaldehyde oximes are not just intermediates; they are bioactive scaffolds. The 3-bromo substituent is particularly valuable in Structure-Activity Relationship (SAR) studies.

  • Lipophilicity Modulation: The bromine atom increases LogP, enhancing membrane permeability compared to fluoro- or chloro- analogs.

  • Metabolic Stability: The meta position is less prone to oxidative metabolism (P450 oxidation) compared to the para position, potentially extending the half-life of drug candidates.

  • Antimicrobial Efficacy: Derivatives of 3-BBO have shown potent activity against Gram-positive bacteria (e.g., S. aureus). The 3-bromo group often outperforms the 4-bromo analog in binding affinity due to its ability to fill hydrophobic pockets in target enzymes (e.g., FabH inhibitors) without steric clash.

Conclusion

3-Bromobenzaldehyde oxime is the superior choice when:

  • Solubility is Critical: Its lower melting point (73°C) allows for higher concentration processing than the para isomer.

  • Regiochemistry is Fixed: It provides a meta-directing handle for future cross-coupling reactions that is electronically distinct from the oxime functionality.

  • Library Diversity: It readily converts to isoxazolines and nitriles, serving as a gateway to complex heterocyclic bioactive molecules.

For routine synthesis, the para isomer may suffice, but for precision medicinal chemistry requiring metabolic stability and solubility, the 3-bromo isomer is the preferred scaffold.

References

  • Synthesis & Properties: Preparation of 3-bromobenzaldehyde. US Patent 4036887A. Link

  • Crystal Structure & Isomerism: Zonouzi, A., et al. "(E)-2-Bromobenzaldehyde oxime."[1] Acta Crystallographica Section E, 2011.[1] Link

  • Reactivity (Cycloaddition): [3 + 2] cycloaddition between cyclic diaryl λ3-bromanes and nitrones. Organic Chemistry Frontiers, 2020. Link

  • Beckmann Rearrangement: Beckmann Rearrangement Mechanisms and Applications. Organic Chemistry Portal.[2] Link

  • Antimicrobial Activity: Antimicrobial activity of some halogenohydroxy aldehydes.[3] ResearchGate, 2015. Link

Sources

Structural Insights & Crystallographic Analysis: Substituted Benzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Stereochemical Imperative

In drug development—particularly for acetylcholinesterase reactivators and antifungal agents—the geometric isomerism of oximes (


 vs. 

) dictates pharmacological efficacy. While NMR can suggest solution-state conformation, Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for defining the absolute configuration and solid-state supramolecular architecture.

This guide compares the crystallographic profiles of substituted benzaldehyde oximes, with a specific focus on (E)-4-nitrobenzaldehyde oxime as a benchmark for stability. We analyze the competition between centrosymmetric dimers and infinite catemers (chains), providing a self-validating protocol for synthesis, crystallization, and structural refinement.

Experimental Protocol: Synthesis & Crystallization

Expertise Note: The choice of base and solvent controls the kinetic vs. thermodynamic product ratio. The classical reflux method described below favors the thermodynamically stable


-isomer, essential for consistent crystal packing.
Phase A: Synthesis of (E)-4-Nitrobenzaldehyde Oxime

Reagents: 4-Nitrobenzaldehyde (0.907 g, 5 mmol), Hydroxylamine hydrochloride (0.417 g, 6 mmol), Sodium acetate trihydrate (2.04 g, 15 mmol), Ethanol (95%).

  • Solubilization: Dissolve 4-nitrobenzaldehyde in 25 mL of warm ethanol (

    
    ).
    
  • Buffering: Add sodium acetate trihydrate. Why? This buffers the HCl released from hydroxylamine hydrochloride, preventing acid-catalyzed hydrolysis of the oxime.

  • Reflux: Add hydroxylamine HCl and reflux at

    
     for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Precipitation: Cool the mixture to room temperature. Pour into 100 mL ice-cold water. The oxime precipitates immediately.

  • Isolation: Filter the white precipitate, wash with cold water (

    
     mL), and vacuum dry.
    
Phase B: Single Crystal Growth (Vapor Diffusion)

Trustworthiness: Direct evaporation often yields polycrystals. Vapor diffusion provides controlled supersaturation.

  • Inner Vial: Dissolve 20 mg of the crude oxime in 2 mL of Ethanol (Solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (Antisolvent).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at

    
     for 72–96 hours.
    
  • Harvest: Colorless block-like crystals suitable for X-ray analysis will form at the interface.

Workflow Visualization: From Powder to CIF

The following diagram outlines the critical path for structural determination, highlighting the decision nodes for refinement strategies.

G Synthesis Synthesis (Reflux/Grinding) Cryst Crystallization (Vapor Diffusion) Synthesis->Cryst Screening Microscope Screening (Polarized Light) Cryst->Screening Screening->Cryst Polycrystalline/Twinning DataColl Data Collection (Mo Kα Radiation) Screening->DataColl Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) DataColl->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Validation CheckCIF & geometry (Platon) Refine->Validation Validation->Refine High R-factor

Figure 1: Critical path for X-ray structure determination. Yellow nodes indicate quality control checkpoints.

Comparative Structural Analysis

Isomerism: The Dominance of the (E)-Form

In substituted benzaldehyde oximes, the (E)-configuration (anti) is overwhelmingly preferred in the solid state due to steric hindrance in the (Z)-isomer between the phenyl ring and the oxime hydroxyl group.

  • Verification: In the crystal structure of 4-nitrobenzaldehyde oxime, the torsion angle ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     is approximately 
    
    
    
    , confirming the planar (E)-conformation [1].
Supramolecular Motifs: Dimers vs. Catemers

The defining feature of oxime crystallography is the hydrogen bonding pattern. There are two competing motifs:

  • Centrosymmetric Dimers (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Two molecules pair up via 
    
    
    
    bonds.[2][3] This is the most common motif for para-substituted benzaldehyde oximes (e.g., 4-nitro, 4-chloro).
  • Infinite Catemers (

    
    ):  Molecules form continuous chains. This is often seen when steric bulk or competing H-bond acceptors (like pyridyl nitrogens) disrupt dimer formation.
    

Comparison of Packing Motifs:

FeatureCentrosymmetric Dimer (

)
Infinite Catemer (Chain)
Prevalence High (Para-substituted)Moderate (Ortho-substituted/Heterocyclic)
Interaction Head-to-Head (

)
Head-to-Tail (

or

)
Stability High melting point correlationLower density packing
Example 4-Nitrobenzaldehyde oxime4-Bromo-N-(hydroxy) derivatives
Case Study: (E)-4-Nitrobenzaldehyde Oxime

The electron-withdrawing nitro group at the para-position enhances the acidity of the oxime proton, strengthening the intermolecular hydrogen bonds.

Table 1: Crystallographic Parameters [1][2]

ParameterData ValueSignificance
Crystal System MonoclinicCommon for planar organic molecules.
Space Group

Centrosymmetric; allows inversion dimers.
Unit Cell (

)

Å
Short axis indicates stacking direction (

).[2]
Unit Cell (

)

Å
-
Unit Cell (

)

Å
Long axis accommodates the dimer length.

Angle

Nearly orthogonal.

44 molecules per unit cell (2 dimers).

Table 2: Hydrogen Bond Geometry

InteractionD-H...AD...A Distance (Å)Angle (

)
Motif
Intermolecular



Dimer (

)

Symmetry code (i):



Mechanistic Diagram: The Hydrogen-Bonded Dimer

The formation of the


 dimer is the structural "fingerprint" of stable benzaldehyde oximes.

Dimer O1 O-H N2 N O1->N2 H-Bond 2.84 Å N1 N N1->O1 O2 H-O O2->N1 H-Bond 2.84 Å N2->O2 Ar1 Ar-CH Ar1->N1 Ar2 CH-Ar Ar2->N2

Figure 2: The centrosymmetric


 dimer motif characteristic of (E)-benzaldehyde oximes.

Conclusion & Implications for Drug Design

For researchers developing oxime-based reactivators (e.g., for organophosphate poisoning), the crystallographic data confirms that para-substitution generally reinforces the robust dimeric packing motif .

  • Stability: The high melting point and density of the 4-nitro derivative are direct consequences of the

    
     dimer network.
    
  • Bioavailability: The disruption of these dimers is the energy penalty required for solvation. Compounds forming infinite chains (catemers) may exhibit different solubility profiles due to the lack of discrete, closed-shell supramolecular units.

When designing new oxime ligands, X-ray analysis should be prioritized over NMR to definitively assign the


 geometry, as the 

-isomer is often pharmacologically inactive and crystallographically distinct.

References

  • (E)-4-Nitrobenzaldehyde oxime . IUCrData. (2010). Structure Reports Online.

  • Structural Chemistry of Oximes . SciSpace. Detailed analysis of oxime hydrogen bonding patterns and catemer vs dimer formation.

  • Synthesis and crystallization of benzaldehyde oxime derivatives . BenchChem.[1][4] Comparative guide on synthesis protocols and X-ray workflows.

  • Geometrical Isomerism in Oximes . Dalal Institute. Theoretical background on E/Z assignment rules.

Sources

Safety Operating Guide

3-Bromobenzaldehyde Oxime: Safe Handling and Disposal Protocol

[1][2]

Executive Summary & Chemical Profile

Objective: To provide a definitive, safety-first protocol for the disposal of 3-Bromobenzaldehyde oxime (CAS: 51873-95-1 / 2402-86-0), ensuring compliance with RCRA standards and mitigating thermal runaway risks associated with the oxime moiety.

The Core Hazard: This compound presents a dual-hazard profile :

  • Thermal Instability (Oxime): The

    
     group is thermodynamically unstable. Benzaldehyde oximes are known to undergo exothermic decomposition (Beckmann rearrangement) at elevated temperatures or in the presence of strong acids, potentially leading to explosion [1, 2].
    
  • Halogenated Content (Bromine): The presence of bromine necessitates segregation from general organic waste to prevent the formation of toxic dioxins/furans during standard incineration.

Property Data
CAS Number 51873-95-1 (typical)
Physical State Solid (White to pale yellow crystals)
Melting Point 73–76 °C
Hazard Class Irritant (H315, H319, H335); Potential Autoreactive Solid
Waste Category Halogenated Organic (High Heat Incineration Required)
Critical Hazard Mechanics (The "Why")

Before executing disposal, you must understand the chemical causality to prevent accidents.[1]

  • Acid Incompatibility: Never dispose of oximes in "Acid Waste" containers. In the presence of strong acids (e.g., HCl, H₂SO₄), oximes undergo hydrolysis to release Hydroxylamine (

    
    ) and the parent aldehyde. Hydroxylamine is explosively unstable and toxic.
    
  • Thermal Runaway: Oximes have a low Self-Accelerating Decomposition Temperature (SADT). Bulk disposal in drums without stabilizing solvent can lead to heat accumulation and auto-ignition.

  • Halogen Scavenging: The bromine atom requires the waste to be incinerated at

    
     with flue gas scrubbing. Mixing this with non-halogenated waste (which is incinerated at lower temps) violates EPA/EU compliance and damages incinerator catalytic beds.
    
Disposal Decision Logic (Workflow)

The following decision tree dictates the operational flow for disposing of 3-Bromobenzaldehyde oxime based on its physical state and purity.

DisposalWorkflowStartWaste Generation:3-Bromobenzaldehyde OximeStateCheckDetermine Physical StateStart->StateCheckSolidPurePure Solid / CrystalsStateCheck->SolidPureSolutionDissolved in SolventStateCheck->SolutionReactionMixCrude Reaction MixtureStateCheck->ReactionMixPackSolidPack in HDPE Wide-Mouth JarLabel: 'Halogenated Organic Solid'SolidPure->PackSolidSolventCheckIs Solvent Halogenated?Solution->SolventCheckQuenchQuench Residual Reagents(Avoid Strong Acids)ReactionMix->QuenchIncinerationHigh-Temperature Incineration(RCRA Permitted Facility)PackSolid->IncinerationHaloWasteCombine in 'Halogenated Solvent'Waste Stream (Carboy)SolventCheck->HaloWasteYes (DCM, Chloroform)SolventCheck->HaloWasteNo (EtOAc, MeOH) - See Note*HaloWaste->IncinerationNonHaloWasteSegregate as 'High BTU'(Do NOT mix with general organic)NonHaloWaste->IncinerationExtractExtract into Organic LayerQuench->ExtractExtract->HaloWaste

Figure 1: Operational decision tree for the segregation and disposal of halogenated oxime waste.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Old Reagent or Excess)

Use this for: Expired bottles, recrystallized solids, or weighing boat residues.[2][3]

  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Use a fume hood to avoid inhaling dust.

  • Container Selection: Use a dedicated HDPE (High-Density Polyethylene) wide-mouth jar. Do not use metal containers (corrosion risk from potential HBr evolution).

  • Labeling:

    • Primary Tag: HAZARDOUS WASTE - SOLID .

    • Constituents: "3-Bromobenzaldehyde oxime".[4][5]

    • Hazard Checkbox: Check "Toxic" and "Halogenated".

  • Transfer: Transfer solid carefully to avoid dust generation. Wipe the exterior of the original container with a solvent-dampened tissue and place the tissue in the same waste jar.

  • Storage: Store in the Halogenated Waste satellite accumulation area. Keep cool (<25°C) and away from direct sunlight.

Scenario B: Disposal of Solutions (HPLC Waste / Mother Liquor)

Use this for: NMR tubes, reaction filtrates, or dissolved samples.[2]

  • Segregation Rule: Because the solute contains Bromine, the entire solution must be classified as Halogenated Waste , even if the solvent is Acetone or Methanol.

  • Compatability Check: Ensure the waste carboy does NOT contain:

    • Strong Acids (Risk of hydrolysis/explosion).

    • Strong Oxidizers (Risk of violent reaction).[6]

  • Pouring: Decant into the "Halogenated Solvent Waste" carboy (typically red or yellow tagged in most labs).

  • Rinsing: Triple rinse the empty glassware with a small volume of acetone. Add these rinses to the same halogenated waste container.

Scenario C: Cleaning Spills
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Solid Spill: Do not dry sweep (dust explosion risk). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop into a bag.

  • Decontamination: Wipe the surface with 10% Sodium Carbonate (

    
    ) solution to neutralize any potential acidic degradation products, followed by water.
    
  • Disposal: Place all cleanup materials (towels, scoops) into a separate bag labeled "Halogenated Debris" and treat as solid hazardous waste.

Emergency Contingencies
Event Immediate Action Mechanism of Injury
Skin Contact Wash with soap & water for 15 min.[2][3] Do not use alcohol (increases absorption).Brominated aromatics are lipophilic and absorb rapidly, causing systemic toxicity.[2][3]
Inhalation Move to fresh air.[2][3] If breathing is difficult, administer oxygen.Oximes can hydrolyze in lung moisture, acting as respiratory irritants/sensitizers.[2][3]
Fire Use Dry Chemical or CO₂.[2][3][6] Avoid Water if possible.Burning releases Hydrogen Bromide (HBr) and Nitrogen Oxides (

).[2][3] Water may create corrosive runoff.
Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following codes to ensure the waste vendor processes it correctly.

  • RCRA Code (USA): D003 (Reactive - if bulk/unstable) or Non-Specific Halogenated Waste .

  • EPA Waste Stream: Halogenated Organic Solvents/Solids.

  • DOT Shipping Name: UN 1325, Flammable Solid, Organic, n.o.s.[2][3] (if solid) OR UN 2811, Toxic Solid, Organic, n.o.s.[2][3] (Check specific SDS for transport classification).

References
  • Deng, J., et al. (2017).[7] "Thermal hazard and safety relief of benzaldehyde oxime." Journal of Loss Prevention in the Process Industries.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5887932, 3-Bromobenzaldehyde oxime." PubChem.

  • U.S. Environmental Protection Agency. (2024). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.

  • Cornell University EHS. (2023). "Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents." Cornell.edu.

Navigating the Safe Handling of 3-Bromobenzaldehyde Oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A critical review of available safety data for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Based on the safety data for the precursor, 3-Bromobenzaldehyde, the primary hazards are identified as follows:

  • Acute Toxicity: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[1]

  • Skin Irritation: Causes skin irritation. Prolonged contact can lead to inflammation, characterized by itching, scaling, and redness.

  • Eye Irritation: Causes serious eye irritation, which can result in redness, watering, and itching.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

It is imperative to treat 3-Bromobenzaldehyde oxime with a similar level of caution, assuming it may present comparable or potentially greater hazards until specific toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 3-Bromobenzaldehyde and, by extension, its oxime derivative, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls:
  • Ventilation: All handling of 3-Bromobenzaldehyde oxime should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[1][2]

Personal Protective Equipment (PPE):

A comprehensive PPE plan is critical for preventing direct contact with the chemical. The following table outlines the recommended PPE for handling 3-Bromobenzaldehyde, which should be considered the minimum requirement for its oxime derivative.

Body PartPPE RecommendationMaterial/StandardRationale
Eyes/Face Chemical safety goggles and a face shield.[2][3]ANSI Z87.1 or EN 166To protect against splashes and airborne particles that can cause serious eye irritation.
Hands Chemical-resistant gloves.Nitrile rubber is a common recommendation, but always check manufacturer compatibility data.To prevent skin contact, which can cause irritation and potential sensitization.
Body Laboratory coat. For larger quantities or in case of a significant spill, a full chemical-resistant suit may be necessary.[4]Standard lab coat material. For suits, refer to manufacturer specifications.To protect skin and personal clothing from contamination.
Respiratory In cases of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.Refer to NIOSH guidelines.To prevent inhalation of dust or vapors that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 3-Bromobenzaldehyde oxime will minimize the risk of exposure and accidents.

Preparation and Weighing:
  • Designated Area: Designate a specific area within a chemical fume hood for handling the compound.

  • Pre-Handling Check: Before handling, inspect all PPE for integrity. Ensure the fume hood is functioning correctly.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or paper. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Storage:
  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

  • Keep the container tightly closed to prevent exposure to moisture and air.[5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency and Disposal Plan

Spill Response:

In the event of a spill, a clear and practiced response plan is crucial. The following diagram outlines the general workflow for a chemical spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess the Spill (Size & Hazard) Evacuate->Assess SmallSpill Small, Controllable Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes EmergencyServices Contact Emergency Services (e.g., EHS) LargeSpill->EmergencyServices End End of Response EmergencyServices->End Contain Contain the Spill (Use absorbent material) DonPPE->Contain Neutralize Neutralize (if applicable & safe) Contain->Neutralize Cleanup Clean Up Spill Residue Neutralize->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste in Accordance with Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report Report->End

Caption: Workflow for responding to a chemical spill.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan:

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste materials, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3] Do not dispose of this chemical down the drain.[3]

Conclusion: A Commitment to a Culture of Safety

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.